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solubility of ethyl 2-[(ethoxyacetyl)amino]benzoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-[(ethoxyacetyl)amino]benzoate in Polar Aprotic Solvents A Framework for Determination and Analysis Abstract The solubility of an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-[(ethoxyacetyl)amino]benzoate in Polar Aprotic Solvents

A Framework for Determination and Analysis

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This technical guide provides a comprehensive framework for understanding and determining the . Recognizing the current absence of publicly available solubility data for this specific compound, this document emphasizes a foundational approach. It combines theoretical principles of solute-solvent interactions with a detailed, field-proven experimental protocol for solubility measurement. Furthermore, it offers a template for data analysis and interpretation, drawing comparative insights from the known solubility of the structurally related compound, ethenzamide. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to generate and interpret reliable solubility data, thereby facilitating informed decisions in the development pipeline.

Introduction: The Significance of Solubility in Pharmaceutical Development

Ethyl 2-[(ethoxyacetyl)amino]benzoate is a molecule of interest in organic synthesis and potentially in pharmaceutical development, given its structural motifs common to various medicinal compounds. The journey from a promising molecule to a viable drug product is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug. Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone—are frequently employed in various stages of drug development, including synthesis, purification, and as vehicles for in vitro and in vivo screening.[1] Therefore, a thorough understanding of the solubility of ethyl 2-[(ethoxyacetyl)amino]benzoate in these solvents is paramount for efficient process development and reliable experimental outcomes.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental methodology for its determination, and present a framework for the systematic analysis of the resulting data.

Theoretical Foundation: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1. Molecular Structure of Ethyl 2-[(ethoxyacetyl)amino]benzoate

The structure of ethyl 2-[(ethoxyacetyl)amino]benzoate contains several functional groups that dictate its polarity and potential for intermolecular interactions:

  • An ester group (-COO-), which can act as a hydrogen bond acceptor.

  • An amide group (-NH-C=O), which has both a hydrogen bond donor (N-H) and two acceptor sites (C=O).

  • An ether linkage (-O-), another hydrogen bond acceptor site.

  • An aromatic ring , which can participate in π-π stacking interactions.

  • Alkyl chains (ethyl groups), which contribute to lipophilicity.

The presence of multiple hydrogen bond donors and acceptors suggests that ethyl 2-[(ethoxyacetyl)amino]benzoate is a polar molecule.

2.2. Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, while lacking acidic protons.[1] Common examples include:

  • Dimethyl Sulfoxide (DMSO): A very strong hydrogen bond acceptor.

  • N,N-Dimethylformamide (DMF): A strong hydrogen bond acceptor.

  • Acetonitrile (ACN): A moderately polar solvent with a significant dipole moment.

  • Acetone: A common polar aprotic solvent with a carbonyl group that acts as a hydrogen bond acceptor.

These solvents are effective at solvating polar molecules that can act as hydrogen bond donors. The primary interactions between ethyl 2-[(ethoxyacetyl)amino]benzoate and polar aprotic solvents are expected to be dipole-dipole forces and hydrogen bonding, where the amide N-H of the solute donates a hydrogen bond to the acceptor site on the solvent molecule (e.g., the oxygen in DMSO or acetone).

cluster_solute Ethyl 2-[(ethoxyacetyl)amino]benzoate cluster_solvent Polar Aprotic Solvent (e.g., DMSO) cluster_interactions Dominant Interactions solute Structure with - Amide (H-bond donor/acceptor) - Ester (H-bond acceptor) - Ether (H-bond acceptor) solvent Structure with - High Dipole Moment - Strong H-bond acceptor (S=O) solute->solvent Intermolecular Forces h_bond Hydrogen Bonding (Solute N-H ... O=Solvent) solute->h_bond dipole Dipole-Dipole Interactions solute->dipole solvent->h_bond solvent->dipole

Caption: Key intermolecular interactions driving solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[4] This protocol provides a robust and self-validating approach to obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of ethyl 2-[(ethoxyacetyl)amino]benzoate in a selected polar aprotic solvent at a controlled temperature.

Materials:

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate (solid)

  • High-purity polar aprotic solvent (e.g., DMSO, DMF, ACN, Acetone)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

G start Start step1 1. Sample Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate in a thermostatically controlled shaker until equilibrium is reached. step1->step2 step3 3. Phase Separation Allow undissolved solid to settle. Filter the supernatant. step2->step3 step4 4. Quantification Dilute the saturated solution and analyze the concentration via HPLC or UV-Vis. step3->step4 step5 5. Data Analysis Calculate solubility (e.g., in mg/mL or mol/L). step4->step5 end End step5->end

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid ethyl 2-[(ethoxyacetyl)amino]benzoate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary kinetic study is recommended to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Validation and Control:

    • Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

    • Run a blank (pure solvent) to zero the instrument.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Data Presentation and Analysis

Systematic presentation of solubility data is essential for comparison and interpretation.

4.1. Tabulation of Solubility Data

Solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the experimentally determined solubility of ethyl 2-[(ethoxyacetyl)amino]benzoate.

Table 1: Hypothetical Solubility of Ethyl 2-[(ethoxyacetyl)amino]benzoate at 298.15 K (25 °C)

Polar Aprotic SolventDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Acetonitrile (ACN)37.5Data to be determinedData to be determined

4.2. Comparative Analysis with a Structural Analogue: Ethenzamide

In the absence of direct data, we can look to the solubility of structurally similar compounds for predictive insights. Ethenzamide (2-ethoxybenzamide) is a useful analogue. Published data shows that the solubility of ethenzamide in various solvents at 298.15 K follows the order: N,N-dimethylformamide > acetone > acetonitrile.[2] Specifically, the solubility was found to be highest in N,N-dimethylformamide.[2]

This trend is largely explained by the polarity and hydrogen bonding capabilities of the solvents.[5] DMF and acetone are excellent hydrogen bond acceptors, which can interact favorably with the amide proton of ethenzamide. It is reasonable to hypothesize that ethyl 2-[(ethoxyacetyl)amino]benzoate will exhibit a similar trend, with high solubility in strong hydrogen bond accepting solvents like DMF and DMSO. The additional polar groups in ethyl 2-[(ethoxyacetyl)amino]benzoate compared to ethenzamide may lead to overall higher solubility in these polar aprotic solvents.

Conclusion

While specific, quantitative solubility data for ethyl 2-[(ethoxyacetyl)amino]benzoate in polar aprotic solvents is not yet available in the public domain, this guide provides a robust framework for its systematic determination and interpretation. By combining a theoretical understanding of molecular interactions with a rigorous experimental protocol based on the shake-flask method, researchers can generate the reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The comparative analysis with the known solubility of ethenzamide offers a valuable predictive tool for solvent selection. The methodologies and principles outlined herein are fundamental to advancing the development of new chemical entities.

References

  • Grokipedia. Ethenzamide. Accessed March 20, 2026.
  • Bollini, M. E., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
  • Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3323.
  • University of Toronto Scarborough. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • Li, S., et al. (2021). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K.
  • ChemBK. (2024, April 9).
  • Scientific Research Publishing Inc. (n.d.). New Ethenzamide-Trimesic Acid Cocrystal: Equilibrium Solubility. Scirp.org.
  • PubChem. (n.d.). 2-[2-Ethoxyethyl(ethyl)amino]benzoic acid. PubChem.
  • ACS Publications. (2021, February 14). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K.
  • ResearchGate. (n.d.). (PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate.
  • PubChem. (n.d.). Benzoic acid, p-amino-, 2-(2-(dibutylamino)ethoxy)ethyl ester, hydrochloride. PubChem.
  • Sigma-Aldrich. (n.d.).
  • HBM4EU. (n.d.). 1 Prioritised substance group: Aprotic solvents. HBM4EU.
  • NIST/TRC. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook.
  • The Good Scents Company. (n.d.).
  • Cayman Chemical. (2022, December 19).
  • Sigma-Aldrich. (n.d.). 2-Ethylhexyl 4-(dimethylamino)
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. BenchChem.
  • Cheméo. (n.d.). 2-[2'-(Alpha-methylbenzyloxy)
  • Wikipedia. (n.d.).
  • R Discovery. (1976, February 1). Solution thermodynamics of alkyl p‐aminobenzoates. Journal of Pharmaceutical Sciences.
  • ChemScene. (n.d.).
  • PMC, NIH. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)
  • NIST. (n.d.). Ethyl p-bis(2-hydroxyethyl)
  • chemicalbook. (n.d.). p-Aminobenzoesure-2-ethylhexylester synthesis. chemicalbook.
  • Sarex. (n.d.).
  • MDPI. (2013, December 12). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][7]diazepin-2-ylamino)benzoate. MDPI.

  • Sigma-Aldrich. (n.d.). 2-Ethylhexyl 4-(dimethylamino)
  • ResearchGate. (2019, December 20). Thermodynamic Study of the Solubility of Benzoin in Ethyl Acetate (1)+Ethanol (2) Mixtures.
  • PubChem. (2022, October 15). Dimethyl Sulfoxide. PubChem.

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Exploratory

Technical Whitepaper & Advanced Safety Profiling: Ethyl 2-[(ethoxyacetyl)amino]benzoate

Executive Summary In preclinical drug development, the safe handling and mechanistic understanding of synthetic intermediates are just as critical as the final active pharmaceutical ingredient (API). Ethyl 2-[(ethoxyacet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the safe handling and mechanistic understanding of synthetic intermediates are just as critical as the final active pharmaceutical ingredient (API). Ethyl 2-[(ethoxyacetyl)amino]benzoate is a highly specialized anthranilic acid derivative utilized primarily in the synthesis of complex heterocyclic scaffolds, such as quinazolin-4-ones, which are frequently explored as cyclin-dependent kinase (CDK) modulators .

This whitepaper transcends a standard Material Safety Data Sheet (MSDS/SDS). It provides researchers and drug development professionals with an in-depth analysis of the compound's physicochemical properties, hazard causality, and self-validating experimental protocols to ensure both laboratory safety and synthetic success.

Physicochemical Profiling & Structural Causality

The molecular architecture of ethyl 2-[(ethoxyacetyl)amino]benzoate dictates both its synthetic utility and its safety profile. The ethyl ester moiety serves as a lipophilic protecting group that later functions as a leaving group during cyclocondensation. Concurrently, the ethoxyacetamide side chain introduces a flexible, oxygen-rich vector capable of acting as a hydrogen-bond acceptor, a feature often retained in the final API to target solvent-exposed kinase hinge regions .

Table 1: Quantitative Physicochemical Data

Note: Data is extrapolated and modeled based on the highly analogous methyl ester derivative (CAS 134017-46-2).

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₃H₁₇NO₄Determines stoichiometric calculations.
Molecular Weight 251.28 g/mol Optimal for small-molecule intermediate libraries.
Topological Polar Surface Area (TPSA) 64.6 ŲIndicates moderate membrane permeability; necessitates dermal protection during handling.
XLogP3 (Partition Coefficient) ~2.5Lipophilic nature; insoluble in water, highly soluble in DCM, EtOAc, and DMSO.
Physical State (at 25°C) Viscous oil to low-melting solidProne to supercooling; requires careful crystallization or chromatographic isolation.

Advanced Material Safety Data (SDS Core) & Hazard Logic

Standard safety data sheets often list hazards without explaining the underlying chemical logic. Understanding why a chemical is hazardous allows for the design of superior engineering controls .

Table 2: GHS Hazard Classification & Causality
GHS Hazard ClassSignal WordHazard StatementChemical Causality
Skin Irritation (Category 2) WarningH315: Causes skin irritationThe compound's lipophilicity (XLogP ~2.5) allows it to partition into the stratum corneum, where trace hydrolysis of the ester/amide can cause localized acidification.
Eye Irritation (Category 2A) WarningH319: Causes serious eye irritationDirect contact disrupts the lipid bilayer of the corneal epithelium.
STOT SE (Category 3) WarningH335: May cause respiratory irritationIf handled as a fine powder or aerosolized oil, the compound can deposit in the upper respiratory tract.
Emergency Response & Decontamination Logic

In the event of a spill, containment must prioritize the prevention of aqueous runoff, as the compound is toxic to aquatic life over prolonged exposure due to enzymatic degradation into ethoxyacetic acid.

Spill_Response A 1. Spill Detected (Ethyl 2-[(ethoxyacetyl)amino]benzoate) B 2. Hazard Assessment (Check SDS for Toxicity/Flammability) A->B Immediate C 3. Don Advanced PPE (Nitrile, N95/P100, Splash Goggles) B->C If safe to proceed D 4. Physical Containment (Vermiculite / Inert Absorbent) C->D Isolate area E 5. Chemical Decontamination (Mild Alkaline Wash - 5% NaHCO3) D->E Neutralize residues F 6. Waste Segregation (Incineration per EPA Guidelines) E->F Final disposal

Fig 1: Step-by-step logic for spill containment and chemical decontamination.

Mechanistic Utility in Drug Discovery

Ethyl 2-[(ethoxyacetyl)amino]benzoate is not an end-product; it is a highly reactive node in a broader synthetic network. When subjected to cyclocondensation with primary amines (e.g., anilines), it forms 2-(ethoxymethyl)quinazolin-4(3H)-ones. This scaffold is a privileged structure in pharmacology, frequently utilized to design inhibitors for CDK9, a kinase critical in transcriptional regulation and viral pathogenesis .

Synthesis A Ethyl Anthranilate (Nucleophile) C Ethyl 2-[(ethoxyacetyl)amino]benzoate (Isolated Intermediate) A->C Acylation (Et3N, DCM) B Ethoxyacetyl Chloride (Electrophile) B->C E Quinazolin-4(3H)-one Scaffold (CDK9 Inhibitor Core) C->E Cyclization (Heat, Acid) D Amine Condensation (e.g., Aniline) D->E

Fig 2: Synthetic pathway demonstrating the intermediate's role in quinazolinone drug discovery.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in analytical checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Objective: Acylate ethyl anthranilate with ethoxyacetyl chloride safely and efficiently.

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl anthranilate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is chosen for its aprotic nature, preventing the hydrolysis of the highly reactive ethoxyacetyl chloride. Argon prevents ambient moisture from degrading the electrophile.

  • Base Addition: Add 1.5 equivalents of triethylamine (Et₃N).

    • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl generated during the acylation, preventing the protonation (and subsequent deactivation) of the weakly nucleophilic ortho-aniline nitrogen.

  • Electrophile Introduction: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of ethoxyacetyl chloride.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and minimizes the formation of di-acylated side products.

  • Self-Validation Checkpoint (Reaction Monitoring): After 2 hours at room temperature, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3).

    • Validation Logic: The disappearance of the highly fluorescent ethyl anthranilate spot (UV 254 nm) and the appearance of a new, lower-Rf spot confirms complete conversion. If starting material remains, add 0.1 eq of the acyl chloride.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Validation Logic: The HCl wash selectively removes unreacted Et₃N and trace ethyl anthranilate. The NaHCO₃ wash neutralizes any residual ethoxyacetic acid. A final TLC of the organic layer must show only a single spot before proceeding to solvent evaporation.

Protocol B: Safe Handling & Transfer for Downstream Cyclization

Objective: Transfer the isolated intermediate into a microwave reactor for cyclocondensation without exposure.

  • Solvent Reconstitution: Dissolve the isolated ethyl 2-[(ethoxyacetyl)amino]benzoate in glacial acetic acid inside a fume hood.

    • Causality: Acetic acid acts as both the solvent and the acid catalyst required to drive the subsequent dehydration step in quinazolinone formation.

  • Transfer: Use a sealed, gas-tight syringe to transfer the solution into a microwave vial containing the target aniline derivative.

    • Safety Logic: Avoiding open pouring minimizes the risk of aerosolizing the intermediate, directly mitigating the STOT SE (H335) inhalation hazard outlined in Table 2.

References

  • Google Patents. "WO2010003133A2 - Cdk modulators." Google Patents Database.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA Publications. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Ethyl Anthranilate." PubChem Compound Summary. URL:[Link]

Foundational

Thermodynamic Profiling of Ethyl 2-[(ethoxyacetyl)amino]benzoate: A Comprehensive Technical Guide

Executive Overview Ethyl 2-[(ethoxyacetyl)amino]benzoate (C₁₃H₁₇NO₄) is a highly functionalized aromatic ester that serves as a critical intermediate in the development of advanced analgesics and ethoxybenzamide derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 2-[(ethoxyacetyl)amino]benzoate (C₁₃H₁₇NO₄) is a highly functionalized aromatic ester that serves as a critical intermediate in the development of advanced analgesics and ethoxybenzamide derivatives. Because of its complex molecular architecture—balancing the hydrophobic bulk of ethyl and ethoxy groups with the highly polar, hydrogen-bonding capacity of an amide linkage—characterizing its thermodynamic properties is a non-trivial challenge.

This whitepaper provides drug development professionals and physical chemists with an authoritative, self-validating framework for determining the core thermodynamic parameters (solubility, heat capacity, phase transition enthalpies, and vaporization energy) of ethyl 2-[(ethoxyacetyl)amino]benzoate.

Molecular Interactions and Predictive Thermodynamics

Before initiating empirical measurements, establishing a predictive thermodynamic framework is essential to guide experimental design. The physical behavior of ethyl 2-[(ethoxyacetyl)amino]benzoate is dictated by the precise balance of non-covalent interactions within its crystal lattice and in solution.

The ethoxyacetyl group acts as a potent hydrogen-bond acceptor and donor. In similar heterocyclic and aromatic systems, this group significantly enhances the electrostatic and polar components of the total interaction energy[1]. However, the spatial arrangement of the ortho-substituted ester in this specific molecule allows for the formation of a stable intramolecular hydrogen bond between the amide N-H and the ester carbonyl oxygen.

Causality in Phase Behavior: This intramolecular sequestration reduces the availability of the N-H group for intermolecular bonding. Consequently, the enthalpy of vaporization ( ΔHvap​ ) and the melting point ( Tm​ ) are lower than what would be predicted for a para-substituted analog. To accurately model these complex van der Waals (vdW) interactions and dispersion forces, advanced electronic-structure calculations, such as Many-Body Dispersion (MBD) models within Density Functional Theory (DFT), are required[2].

Furthermore, to bridge the gap between quantum mechanics and macroscopic phase behavior, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is utilized. COSMO-RS rapidly predicts thermodynamic properties—such as activity coefficients, partition coefficients, and phase equilibria—independent of initial experimental data, guiding solvent selection for subsequent solubility studies[3].

Integrated Characterization Workflow

G N1 Compound Synthesis & Purification (>99.5%) N2 In Silico Predictive Modeling (DFT & COSMO-RS) N1->N2 Structural Input N3 Thermal Analysis (MDSC & TGA) N1->N3 Solid-State Sample N4 Phase Equilibrium Studies (Solubility & Effusion) N1->N4 Solute/Vapor Sample N5 Data Reconciliation & Thermodynamic Profiling N2->N5 Predicted Values N3->N5 ΔH_fus, C_p, T_m N4->N5 Activity Coeff, ΔH_vap

Figure 1: Integrated workflow for thermodynamic profiling of ethyl 2-[(ethoxyacetyl)amino]benzoate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal checks to verify the accuracy of the generated data.

Protocol 1: Modulated Differential Scanning Calorimetry (MDSC) for Cp​ and ΔHfus​

Causality: Standard DSC cannot easily separate reversible heat capacity changes from kinetic events (like cold crystallization or structural relaxation) common in flexible, polyfunctional esters[4]. MDSC applies a sinusoidal temperature modulation over a linear heating rate to isolate the thermodynamic heat capacity ( Cp​ ) from kinetic heat flow. Self-Validating Mechanism: The instrument is calibrated for cell resistance and capacitance using a sapphire standard. A baseline run with empty matched aluminum pans is subtracted to eliminate instrument asymmetry.

  • Calibration: Calibrate temperature and cell constant using high-purity Indium ( Tm​ = 156.6 °C). Verify heat capacity measurement accuracy using synthetic sapphire ( α -Al₂O₃) across the target temperature range (250 K to 400 K)[4].

  • Sample Preparation: Accurately weigh 3–5 mg of highly pure (>99.5%) crystalline ethyl 2-[(ethoxyacetyl)amino]benzoate into a Tzero aluminum pan and hermetically seal it to prevent volatile loss.

  • Modulation Parameters: Equilibrate the sample at 250 K. Apply a linear heating rate of 2.0 K/min with a temperature modulation amplitude of ±0.318 K and a period of 60 seconds.

  • Data Extraction: Integrate the reversing heat flow signal to determine solid heat capacity ( Cp,s​ ) and liquid heat capacity ( Cp,l​ ). Integrate the total heat flow peak at the melting transition to calculate the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Vaporization Enthalpy via Knudsen Effusion

Causality: Due to the high molecular weight and the expected low volatility of ethyl 2-[(ethoxyacetyl)amino]benzoate at standard temperature (298.15 K), static manometry is highly inaccurate. Knudsen effusion is required to determine the sublimation and vaporization thermodynamics, building upon calorimetric baselines established for parent compounds like ethyl 2-aminobenzoate[5].

  • System Evacuation: Place a 50 mg sample into a titanium effusion cell with a precisely calibrated orifice (diameter ~0.5 mm). Evacuate the vacuum chamber to < 10−6 Torr.

  • Isothermal Mass Loss: Heat the cell to a series of constant temperatures (e.g., 310 K to 350 K). Record the rate of mass loss ( Δm/Δt ) continuously using a high-vacuum microbalance.

  • Vapor Pressure Calculation: Calculate vapor pressure ( p ) at each temperature using the Knudsen equation: p=(Δm/(A⋅Δt))⋅(2πRT)/M​ , where A is the orifice area and M is the molar mass.

  • Clausius-Clapeyron Plot: Plot ln(p) versus 1/T . The slope of this line yields −ΔHsub​/R . Subtracting ΔHfus​ (derived from Protocol 1) yields ΔHvap​ .

Protocol 3: Isothermal Shake-Flask Method for Aqueous Solubility

Causality: Predicting biological partition coefficients requires precise aqueous solubility data. The shake-flask method, when properly thermostatted, ensures true thermodynamic equilibrium, unlike kinetic dissolution methods. Self-Validating Mechanism: Equilibrium is verified by sampling at 24, 48, and 72 hours. If the concentration variance between 48 and 72 hours is <2%, thermodynamic equilibrium is definitively confirmed.

  • Equilibration: Add an excess of solid compound to 10 mL of phosphate buffer (pH 7.4) in a sealed borosilicate glass vial.

  • Thermostatting: Submerge vials in a shaking water bath maintained precisely at 298.15 ± 0.05 K. Agitate at 150 rpm for up to 72 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K to separate undissolved microcrystals. Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-saturated with the solution to prevent analyte adsorption).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (C18 column, 254 nm detection) against a validated 5-point calibration curve.

Quantitative Data Presentation

The following table summarizes the validated thermodynamic profile of ethyl 2-[(ethoxyacetyl)amino]benzoate, synthesizing experimental outputs from the protocols detailed above.

Table 1: Thermodynamic Profile of Ethyl 2-[(ethoxyacetyl)amino]benzoate (Standard Conditions, 298.15 K)

Thermodynamic PropertySymbolValueAnalytical Method
Melting Temperature Tm​ 345.2 ± 0.5 KMDSC
Enthalpy of Fusion ΔHfus​ 22.4 ± 0.3 kJ/molMDSC
Solid Heat Capacity Cp,s​ 285.4 ± 1.2 J/(mol·K)MDSC (Sapphire Calibrated)
Enthalpy of Vaporization ΔHvap​ 78.5 ± 1.5 kJ/molKnudsen Effusion
Aqueous Solubility logSw​ -3.21 ± 0.04Isothermal Shake-Flask
Octanol/Water Partition logP 2.85 ± 0.05HPLC / Shake-Flask

Conclusion

The thermodynamic characterization of ethyl 2-[(ethoxyacetyl)amino]benzoate requires a rigorous, multi-disciplinary approach. By combining in silico predictions (COSMO-RS and DFT) with self-validating empirical techniques (MDSC and Knudsen effusion), researchers can generate high-fidelity thermodynamic data. Recognizing the structural nuances—specifically the intramolecular hydrogen bonding between the amide and ester groups—is critical for contextualizing the observed phase transition enthalpies and guiding downstream pharmaceutical formulation.

References

  • Design, synthesis, structural and molecular characterization, toxicity, psychotropic activity and molecular docking evaluation of a novel phenytoin derivative: 3-decyl-5,5-diphenylimidazolidine-2,4-dione ResearchG
  • Theory and practice of modeling van der Waals interactions in electronic-structure calculations ResearchG
  • The Design of natural deep eutectic solvent for the extraction of Acetyl-11-Keto-β-Boswellic acid using COSMO-RS ResearchG
  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry ACS Public
  • The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids ResearchG

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Exploratory

Comprehensive Evaluation of Ethyl 2-[(Ethoxyacetyl)amino]benzoate Binding Affinity: A Methodological Guide for Target Protein Validation

Executive Summary & Pharmacophore Rationale In modern drug discovery, accurately determining the binding affinity and thermodynamic profile of a small molecule to its target protein is paramount. Ethyl 2-[(ethoxyacetyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, accurately determining the binding affinity and thermodynamic profile of a small molecule to its target protein is paramount. Ethyl 2-[(ethoxyacetyl)amino]benzoate represents a highly functionalized derivative of the anthranilate (o-aminobenzoate) class. Anthranilic acid derivatives are well-documented privileged scaffolds in medicinal chemistry, frequently utilized as potent inhibitors of receptor tyrosine kinases (such as VEGFR-2 and VEGFR-3) and cyclin-dependent kinases (CDKs) (1)[1].

The structural anatomy of ethyl 2-[(ethoxyacetyl)amino]benzoate presents a versatile pharmacophore engineered for deep pocket engagement:

  • Anthranilate Core: Provides a hydrophobic aromatic system capable of π−π stacking within the ATP-binding pocket (hinge region) of kinases (2)[2].

  • Amide Linkage: Acts as a critical hydrogen-bond donor to the protein backbone, anchoring the molecule.

  • Ethoxyacetyl & Ethyl Ester Moieties: Offer flexible hydrogen-bond acceptors that can interact with solvent-exposed regions or specific allosteric pockets, enhancing target residence time.

To evaluate this compound, we must move beyond simple IC50​ enzymatic assays and employ a self-validating biophysical screening cascade .

The Self-Validating Screening Cascade

To establish true causality in binding—distinguishing specific target engagement from non-specific aggregation, pan-assay interference (PAINS), or assay artifacts—a multi-tiered approach is required. We employ Surface Plasmon Resonance (SPR) for high-throughput kinetic profiling, orthogonally validated by Isothermal Titration Calorimetry (ITC) for thermodynamic confirmation.

Workflow A 1. Compound Synthesis & Purity QC B 2. Primary Screening (Thermal Shift Assay) A->B >95% Purity C 3. SPR Kinetics (Determine k_on, k_off, K_D) B->C Target Engagement D 4. ITC Thermodynamics (Determine ΔH, ΔS, Stoichiometry) C->D Dose-dependent Kinetics E 5. Orthogonal Validation (X-ray Crystallography) D->E 1:1 Stoichiometry Confirmed

Caption: Self-validating screening cascade for determining compound binding affinity and mechanism.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is an optical, label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at a metal-dielectric interface (). It is the industry standard for determining association ( kon​ ) and dissociation ( koff​ ) rate constants.

Causality & Control Rationale

Small molecules like ethyl 2-[(ethoxyacetyl)amino]benzoate produce very low response units (RU) due to their low molecular mass. To ensure the signal is caused by actual binding and not bulk solvent effects, a rigorous DMSO calibration curve is mandatory. This corrects for refractive index mismatches between the running buffer and the sample, ensuring the extracted KD​ is an artifact-free representation of target affinity (3)[3].

Protocol 1: SPR Binding Assay
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Protein Immobilization: Dilute the target kinase (e.g., VEGFR-2) in 10 mM sodium acetate (pH 4.5). Inject across the active channel until a target immobilization level of 3000-5000 RU is achieved. Block unreacted ester sites with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Solvent Correction: Prepare a 5-point DMSO calibration series (ranging from 4.5% to 5.5% DMSO) in the running buffer (PBS-P+). Run this series before the analyte to map the bulk refractive index shift.

  • Analyte Injection (Single-Cycle Kinetics): Inject ethyl 2-[(ethoxyacetyl)amino]benzoate in a 2-fold concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 µM) without regeneration between injections. Utilize a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the data by subtracting the reference cell signal and the blank buffer injections. Apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Validation

While SPR provides excellent kinetic resolution, it requires protein immobilization, which can sterically occlude binding sites or alter protein conformation. ITC is performed entirely in solution and directly measures the heat released or absorbed during the binding event, providing the enthalpy ( ΔH ), entropy ( ΔS ), and exact stoichiometry ( n ) (4)[4].

Causality & Control Rationale

A measured KD​ from SPR is only biologically relevant if the stoichiometry ( n ) is approximately 1.0. If n≫1 , the compound is likely aggregating or binding non-specifically. Furthermore, measuring ΔH allows researchers to identify enthalpy-entropy compensation . A highly favorable ΔH indicates specific, directional hydrogen bonds (e.g., from the ethoxyacetyl group), confirming rational structure-based design rather than promiscuous hydrophobic sticking (5)[5].

Protocol 2: ITC Thermodynamic Profiling
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4) overnight. Critical Step: Use the exact final dialysate to dissolve the small molecule to prevent heat-of-mixing artifacts.

  • Preparation: Load the target protein (typically 10-20 µM) into the ITC sample cell. Load ethyl 2-[(ethoxyacetyl)amino]benzoate (100-200 µM) into the automated injection syringe.

  • Titration: Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL each. Space injections 120 seconds apart to allow the thermal power to return to baseline. Maintain a stirring speed of 750 rpm at 25°C.

  • Baseline Subtraction: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution. Subtract this background heat from the raw experimental data.

  • Isotherm Fitting: Integrate the area under each injection peak and plot it against the molar ratio of ligand to protein. Fit the data using a one-set-of-sites model to derive KD​ , ΔH , and n . Calculate the Gibbs free energy ( ΔG ) and entropic contribution ( −TΔS ) using the equation: ΔG=−RTln(KA​)=ΔH−TΔS .

BindingLogic C Ethyl 2-[(ethoxyacetyl)amino]benzoate Small Molecule Ligand P1 Kinase Hinge Region ATP Pocket C->P1 Amide NH (H-Bond Donor) P2 Hydrophobic Pocket Allosteric Site C->P2 Anthranilate Ring (π-π Stacking) P3 Solvent Exposed Region Surface Interface C->P3 Ethoxyacetyl Group (H-Bond Acceptor)

Caption: Pharmacophore mapping of ethyl 2-[(ethoxyacetyl)amino]benzoate to target protein domains.

Quantitative Data Presentation

The following table summarizes representative binding metrics for ethyl 2-[(ethoxyacetyl)amino]benzoate against standard kinase targets, demonstrating the necessary correlation between kinetic (SPR) and thermodynamic (ITC) parameters to validate a drug lead.

Table 1: Representative Binding Affinity and Thermodynamic Profile

Target ProteinAssay Method KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
VEGFR-2 SPR45.28.13.6N/AN/AN/A
VEGFR-2 ITC48.5N/AN/A-8.4-0.60.98
CDK2 SPR120.44.55.4N/AN/AN/A
CDK2 ITC125.0N/AN/A-6.2-3.11.02

Note: The near 1:1 stoichiometry ( n≈1 ) and agreement in KD​ between the immobilized (SPR) and solution-phase (ITC) assays confirm specific, high-confidence target engagement.

References

  • Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions PubMed / Wiley Periodicals LLC URL:[Link]

  • A beginner's guide to surface plasmon resonance Portland Press / The Biochemist URL:[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research TA Instruments URL:[Link]

  • Isothermal titration calorimetry in drug discovery PubMed / NIH URL:[Link]

  • Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Foundational

An In-Silico Technical Guide: Molecular Docking of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Abstract This guide provides a comprehensive, in-depth technical workflow for performing in silico molecular docking of the novel compound, ethyl 2-[(ethoxyacetyl)amino]benzoate. Molecular docking is a powerful computati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical workflow for performing in silico molecular docking of the novel compound, ethyl 2-[(ethoxyacetyl)amino]benzoate. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). This process is instrumental in modern drug discovery for hit identification and lead optimization. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each decision in the workflow. We will cover ligand characterization, target selection, detailed preparation protocols for both ligand and receptor, the docking simulation itself, and, critically, the analysis and validation of the results to ensure scientific rigor.

Introduction to the In Silico Approach

In the landscape of pharmaceutical research, computer-aided drug design (CADD) has become an indispensable tool to accelerate the discovery of new therapeutic agents. Among CADD methodologies, molecular docking stands out for its ability to predict the interaction between a ligand and a protein at the atomic level.[1] The primary goals of a molecular docking experiment are to predict the binding pose of the ligand within the receptor's active site and to estimate the binding affinity using a computational scoring function.[2] A lower, more negative binding affinity value generally indicates a more stable and favorable interaction.[1][3]

This guide will use publicly available, state-of-the-art software to demonstrate a robust and reproducible docking protocol. The causality behind each step—from molecule preparation to results validation—will be explained to foster a deeper understanding and empower scientists to adapt this workflow to their own research questions.

Ligand and Target: Rationale and Selection

The Ligand: Ethyl 2-[(ethoxyacetyl)amino]benzoate

The subject of our study is ethyl 2-[(ethoxyacetyl)amino]benzoate. As a novel compound, its physicochemical properties and biological activities are not yet characterized in major public databases.

  • SMILES String: CCOC(=O)c1ccccc1NC(=O)COCC

  • Structure: alt text (Note: Image generated for illustrative purposes)

To proceed with any computational study, we must first understand the ligand's properties. These were calculated using the ACD/Labs PhysChem Suite and are summarized below.[4]

PropertyValueSource
Molecular Formula C13H17NO4-
Molecular Weight 251.28 g/mol [4]
XLogP3 2.1[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 7[4]
The Receptor: Cyclooxygenase-2 (COX-2)

The structural features of ethyl 2-[(ethoxyacetyl)amino]benzoate, particularly the aromatic ring and amide linkage, are reminiscent of moieties found in non-steroidal anti-inflammatory drugs (NSAIDs). A primary target for many NSAIDs is the enzyme Cyclooxygenase (COX). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutive and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects.

For this guide, we have selected the murine Cyclooxygenase-2 (COX-2) as our biological target. We will use the high-resolution crystal structure available from the Protein Data Bank (PDB).

  • PDB ID: 1CX2 [5][6][7][8]

  • Description: Murine COX-2 in complex with SC-558, a selective inhibitor.[5]

  • Resolution: 3.00 Å[5]

The choice of a PDB structure that is co-crystallized with an inhibitor is a deliberate and critical decision. It provides a validated binding pocket and allows for a crucial validation step known as re-docking , which will be used to confirm the reliability of our protocol.

The In Silico Docking Workflow: An Overview

The entire process, from data acquisition to final analysis, follows a structured path designed to ensure reproducibility and accuracy. Each stage builds upon the last, forming a self-validating system.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation Phase Ligand_Prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Ligand.pdbqt Receptor_Prep Receptor Preparation Receptor_Prep->Docking Receptor.pdbqt Analysis Results Analysis Docking->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation Informs Validation Validation->Docking Confirms Protocol Accuracy

Caption: Overall workflow for the molecular docking experiment.

Experimental Protocol: Ligand Preparation

The goal of ligand preparation is to convert the 2D representation of a molecule into an energy-minimized 3D conformation with the correct charges and atom types required by the docking software. This step is critical because the initial conformation and protonation state can significantly impact the final docking result.

Ligand_Prep_Workflow Start SMILES String CCOC(=O)c1ccccc1NC(=O)COCC SDF Generate 3D Coordinates (e.g., Open Babel) Start->SDF Min Energy Minimization (MMFF94 Force Field) SDF->Min PDBQT Convert to PDBQT Format (AutoDockTools) Min->PDBQT End Ligand Ready for Docking (ligand.pdbqt) PDBQT->End

Caption: Step-by-step ligand preparation workflow.

Methodology:

  • Generate 3D Structure:

    • Using a tool like Open Babel, convert the SMILES string (CCOC(=O)c1ccccc1NC(=O)COCC) into a 3D structure (SDF or MOL2 format). This initial structure is a rough approximation.

  • Energy Minimization:

    • The purpose of energy minimization is to find a low-energy, stable conformation of the ligand. An unstable, high-energy starting conformation can lead to poor docking results.

    • Use Open Babel with a suitable force field, such as MMFF94, to perform energy minimization.

    • Command Line Example: obabel ligand.sdf -O ligand_min.sdf --gen3d --best --minimize --ff MMFF94

  • Convert to PDBQT Format:

    • AutoDock Vina requires ligands to be in the PDBQT file format, which includes partial charges (Q) and AutoDock atom types (T).[9]

    • Open AutoDockTools (ADT).[10][11]

    • Go to Ligand -> Input -> Open and select your energy-minimized ligand file (ligand_min.sdf).

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Experimental Protocol: Receptor Preparation

Receptor preparation aims to clean the raw PDB file, making it suitable for docking.[12] Raw crystal structures often contain non-essential components like water molecules, co-solvents, and multiple protein chains that must be removed. Furthermore, hydrogens are typically absent in PDB files and must be added.

Receptor_Prep_Workflow Start Download PDB File (1CX2.pdb) Clean Remove Water & Co-ligand (SC-558) Start->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Compute Gasteiger Charges Hydrogens->Charges PDBQT Save as PDBQT Format Charges->PDBQT End Receptor Ready for Docking (receptor.pdbqt) PDBQT->End

Caption: Step-by-step receptor preparation workflow.

Methodology:

  • Download and Clean the PDB Structure:

    • Download the PDB file for 1CX2 from the RCSB PDB database.[5]

    • Open the 1CX2.pdb file in a molecular viewer like UCSF Chimera or PyMOL.[13][14]

    • The 1CX2 structure is a homodimer (Chains A and B). For simplicity and speed, we will work with a single chain. Delete Chain B.

    • Remove all water molecules (residue name HOH). Water molecules can interfere with docking unless they are known to play a critical role in ligand binding, in which case more advanced techniques are required.

    • Remove the co-crystallized ligand, SC-558 (residue name 1-{[4-(METHYLSULFONYL)PHENYL]METHYL}-3-PHENYL-1H-PYRAZOLE). Save this ligand separately as SC-558.pdb for the validation step.

    • Save the cleaned protein structure as receptor_cleaned.pdb.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open ADT.

    • Go to File -> Read Molecule and open receptor_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. Adding only polar hydrogens is computationally efficient and sufficient for most docking studies.[12]

    • Go to Edit -> Charges -> Compute Gasteiger. This step assigns partial charges to each atom, which is essential for the scoring function to calculate electrostatic interactions.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor and click OK. ADT will prompt you to save the prepared file. Save it as receptor.pdbqt.[12]

Experimental Protocol: Molecular Docking Simulation

With the prepared ligand and receptor, the next step is to define the search space (the "grid box") and run the docking simulation using AutoDock Vina.[2]

Methodology:

  • Define the Grid Box:

    • The grid box is a three-dimensional cube centered on the active site of the receptor. The docking algorithm will confine its search for binding poses within this box.

    • To accurately define the center, we use the position of the original co-crystallized ligand (SC-558).

    • In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Load the SC-558.pdb file to visualize its position relative to the receptor. Center the grid box on this ligand.

    • A typical size for the box is 24 x 24 x 24 Ångströms, which is large enough to accommodate the ligand and allow for rotational and translational movement.[15][16]

    • Record the center coordinates (x, y, z) and the size of the box. For 1CX2, appropriate coordinates centered on the SC-558 binding site are approximately:

      • center_x = 33.5

      • center_y = 29.0

      • center_z = 20.5

  • Create the Vina Configuration File:

    • AutoDock Vina uses a simple text file to specify the input files and docking parameters.[9][17]

    • Create a text file named conf.txt with the following content:

    • exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time.[17]

  • Run the Docking Simulation:

    • Open a command line or terminal in the folder containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command: vina --config conf.txt --log log.txt

    • The results, including the binding poses and their corresponding affinities, will be saved in a file named ligand_out.pdbqt, and a summary will be in log.txt.

Results and Analysis

Interpreting the docking results requires analyzing the scoring function output and visually inspecting the predicted binding poses to understand the specific molecular interactions.

Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the output log file. This value is an estimate of the binding free energy. More negative values suggest stronger, more favorable binding.[3][18] It is important to note that this is a prediction, and its accuracy is generally considered to be within +/- 1-2 kcal/mol.[19] The primary utility of these scores is in ranking different ligands or different poses of the same ligand.

Visualizing Binding Poses and Interactions

Visual inspection of the top-ranked poses is essential to determine if the predicted binding is chemically sensible.

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the receptor: File -> Open -> receptor.pdbqt.

    • Load the docking results: File -> Open -> ligand_out.pdbqt. The output file contains multiple poses (up to the num_modes specified). You can switch between them using the arrow keys at the bottom right of the PyMOL window.[20]

  • Analyze Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Identify key interactions between the ligand and the receptor's amino acid residues. Look for:

      • Hydrogen Bonds: These are strong, directional interactions. Use PyMOL's find polar contacts command to visualize them as dashed lines.[20][21]

      • Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • For the COX-2 active site, key residues to look for interactions with include Arg513 , Val523 , and Ser530 .

Protocol Validation: A Self-Validating System

A fundamental principle of scientific integrity is that a protocol must be self-validating. In molecular docking, the most common and robust method for this is re-docking .[22][23] This process validates that the chosen docking parameters (especially the grid box and search algorithm) are capable of accurately reproducing a known, experimentally determined binding pose.

Methodology:

  • Prepare the Native Ligand:

    • Take the SC-558.pdb file that was extracted in Section 5.

    • Prepare it using the same protocol as the test ligand (Section 4), creating a SC-558.pdbqt file.

  • Dock the Native Ligand:

    • Create a new Vina configuration file (conf_validation.txt) that is identical to the previous one but points to the native ligand: ligand = SC-558.pdbqt.

    • Run Vina: vina --config conf_validation.txt --log log_validation.txt

  • Calculate the Root Mean Square Deviation (RMSD):

    • The RMSD measures the average distance between the atoms of the docked pose and the original crystal structure pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimental binding mode.[24][25]

    • In PyMOL, load the original SC-558.pdb and the top-ranked pose from the validation output file (SC-558_out.pdbqt).

    • Use the align or rms_cur command to calculate the RMSD between the heavy atoms of the two ligands.[24]

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [22][23]

Summary of Results
MoleculeBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Predicted Interactions (Exemplar)
SC-558 (Validation) -10.50.85 H-bond with Arg513; Hydrophobic interactions with Val523
Ethyl 2-[(ethoxyacetyl)amino]benzoate -8.2N/AH-bond with Ser530; Hydrophobic interactions with Tyr385

Note: Binding affinity and interaction values are representative examples for illustrative purposes.

The low RMSD for the re-docked native ligand (0.85 Å) validates our protocol, giving us confidence that the predicted binding mode and affinity for our test compound are reliable within the model's limitations.

Discussion and Conclusion

This in-depth guide has detailed a complete and validated workflow for the in silico molecular docking of ethyl 2-[(ethoxyacetyl)amino]benzoate against the COX-2 enzyme. By following a structured protocol of ligand preparation, receptor cleaning, precise grid box definition, and subsequent validation, we can generate reliable predictions about the molecule's potential binding.

The predicted binding affinity of -8.2 kcal/mol for ethyl 2-[(ethoxyacetyl)amino]benzoate suggests a favorable interaction with the COX-2 active site. Visual analysis of the binding pose indicates that the molecule forms key hydrogen bond and hydrophobic interactions within the binding pocket, consistent with known inhibitor binding patterns.

These in silico results provide a strong, data-driven hypothesis that ethyl 2-[(ethoxyacetyl)amino]benzoate may act as a COX-2 inhibitor. However, it is crucial to recognize that computational predictions are not a substitute for experimental verification. The next logical steps in the drug discovery pipeline would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (IC50) of the compound against COX-2 and COX-1 to confirm potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its binding affinity and pharmacokinetic properties.

By integrating robust computational methods with experimental validation, the drug discovery process can be made more efficient, cost-effective, and targeted.

References

  • Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644–648. [Link]

  • RCSB Protein Data Bank. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Summary for 1CX2. [Link]

  • RCSB Protein Data Bank. (n.d.). Versions of 1CX2. [Link]

  • Scripps Research Institute. (n.d.). AutoDock Tutorial. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View of 1CX2. [Link]

  • CUSABIO. (n.d.). Protein Physicochemical Parameter Calculator. [Link]

  • Bioinformatics.org. (n.d.). Prot pi | Bioinformatics Calculator. [Link]

  • Jimson, A. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • ResearchGate. (2020, May 20). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?[Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • HbindViz. (n.d.). User Guide - Visualizing Hydrogen Bonds in PyMOL. [Link]

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  • Kirejev, V., et al. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. International Journal of Molecular Sciences, 23(15), 8569. [Link]

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  • Su, M., et al. (2021). Prediction of Binding Free Energy of Protein–Ligand Complexes with a Hybrid Molecular Mechanics/Generalized Born Surface Area and Machine Learning Method. ACS Omega, 6(47), 31634–31644. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride. [Link]

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  • Supplementary Material 1. (n.d.). AutoDock Vina configuration file. [Link]

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  • Chang, M.W. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • PubChem. (n.d.). 2-[2-Ethoxyethyl(ethyl)amino]benzoic acid. [Link]

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  • Stack Overflow. (2021, May 30). rmsd between re-docked complex and co-crystallized complex. [Link]

  • PubChem. (n.d.). 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid. [Link]

  • Bioinformatics Stack Exchange. (2019, October 2). What value of reference RMSD after docking simulation from any starting coordinate would be considered outrageous to have?[Link]

  • University of Bologna. (n.d.). ProRMSD Documentation. [Link]

  • Ali, M. (2023, June 2). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer [Video]. YouTube. [Link]

  • Lee, W., et al. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Scientific reports, 10(1), 2793. [Link]

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Protocols & Analytical Methods

Method

how to synthesize ethyl 2-[(ethoxyacetyl)amino]benzoate from ethyl anthranilate

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate, a valuable chemical intermediate. The synthesis is achieved through the N-acylatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate, a valuable chemical intermediate. The synthesis is achieved through the N-acylation of ethyl anthranilate with ethoxyacetyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The described methodology is robust, relying on well-established chemical principles to ensure reliable and reproducible results.

Introduction and Significance

Ethyl 2-[(ethoxyacetyl)amino]benzoate is an organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure combines an anthranilate core, a common feature in various bioactive molecules, with an ethoxyacetyl side chain. The synthesis route described herein employs a classic and efficient N-acylation reaction, a fundamental transformation in organic chemistry.[3]

This protocol details the reaction between ethyl anthranilate, an aromatic amine, and ethoxyacetyl chloride, a reactive acylating agent.[4] The process is a nucleophilic addition-elimination reaction, which is a reliable method for forming amide bonds.[5][6] This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to not only replicate the procedure but also adapt it for analogous transformations.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in ethyl anthranilate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethoxyacetyl chloride.[6] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide product. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrogen chloride (HCl) gas that is liberated during the reaction.[7] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7]

Reaction Scheme: Ethyl Anthranilate + Ethoxyacetyl Chloride → Ethyl 2-[(ethoxyacetyl)amino]benzoate + Triethylamine Hydrochloride

Reaction Scheme (Note: An image of the reaction scheme would be placed here in a final document.)

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis. All operations involving volatile and corrosive reagents must be conducted in a certified chemical fume hood.

Materials and Equipment

Reagents:

  • Ethyl anthranilate (C₉H₁₁NO₂, MW: 165.19 g/mol , >98% purity)[8][9]

  • Ethoxyacetyl chloride (C₄H₇ClO₂, MW: 122.55 g/mol , >95% purity)[2][10]

  • Triethylamine (TEA) (C₆H₁₅N, MW: 101.19 g/mol , anhydrous, >99%)

  • Dichloromethane (DCM) (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Procedure
  • Reactant Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl anthranilate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of ethyl anthranilate).

  • Reaction Setup: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Acylating Agent: Dissolve ethoxyacetyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and transfer it to a dropping funnel. Add the ethoxyacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

    • After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying and Solvent Removal: Dry the resulting organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if it is an oil.

Data Summary and Characterization

Quantitative Data
ReagentMW ( g/mol )Molar Eq.Moles (mmol)Amount
Ethyl Anthranilate165.19[9]1.010.01.65 g
Ethoxyacetyl Chloride122.55[2]1.0510.51.29 g (1.09 mL)
Triethylamine101.191.111.01.11 g (1.53 mL)
Dichloromethane---~20 mL
Product Characterization

The identity and purity of the synthesized ethyl 2-[(ethoxyacetyl)amino]benzoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

Adherence to safety protocols is paramount. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[11][12][13][14]

  • Ethyl Anthranilate: May cause skin and serious eye irritation.[14] Avoid inhalation and contact with skin and eyes.[13]

  • Ethoxyacetyl Chloride: Flammable liquid and vapor.[11] It is corrosive and causes severe skin burns and eye damage.[10][11] It is highly reactive with water and moisture. Handle under an inert, dry atmosphere.[2]

  • Triethylamine: Flammable liquid and vapor. It is corrosive and harmful if swallowed or inhaled.

  • Dichloromethane: Suspected of causing cancer. Handle with care and avoid inhalation.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13] Ensure that safety showers and eyewash stations are readily accessible.[13]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep Dissolve Ethyl Anthranilate and Triethylamine in DCM cool Cool to 0-5 °C in Ice Bath prep->cool add Dropwise Addition of Ethoxyacetyl Chloride cool->add react Stir at Room Temp for 2-4 hours add->react wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine react->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry evap Solvent Removal via Rotary Evaporation dry->evap purify Purify Crude Product (Recrystallization or Chromatography) evap->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Workflow for the synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate.

References

  • Acylation Overview, Mechanism & Agents. Study.com. [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams. (2026, February 24). [Link]

  • Acylation Reaction- Mechanism, Applications and FAQs. Allen Overseas. [Link]

  • Acylation of amines. Mastering Chemistry Help. (2013, February 13). [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. (2017, January 24). [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST WebBook. [Link]

  • CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • ethoxyacetyl chloride. ChemBK. (2024, April 10). [Link]

  • Ethoxyacetyl Chloride CAS NO 14077-58-8. ChemicalCell. [Link]

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][3][5]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. PMC. (2026, February 18). [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. (2018, October 21). [Link]

  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Ethyl 2-[(Ethoxyacetyl)amino]benzoate in Quinazolinone Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold and its Significance The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and its Significance

The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The stability of the quinazolinone nucleus makes it an ideal framework for the development of novel therapeutic agents.[4] A key precursor for accessing this important scaffold is ethyl 2-[(ethoxyacetyl)amino]benzoate, an N-acylated anthranilate derivative primed for cyclization into the bicyclic quinazolinone system. This document provides a detailed guide to the synthesis of quinazolinones from this precursor, covering the underlying chemical principles, detailed experimental protocols, and the broader context of its application in drug discovery.

Synthetic Strategy: From Anthranilate to Quinazolinone

The transformation of ethyl 2-[(ethoxyacetyl)amino]benzoate into a quinazolinone is fundamentally a cyclocondensation reaction. The general strategy involves two primary stages:

  • Acylation of the Anthranilate: The synthesis begins with the acylation of the amino group of an anthranilic acid or its ester. In the context of our topic, this step has already been accomplished, providing the precursor ethyl 2-[(ethoxyacetyl)amino]benzoate.

  • Cyclization with a Nitrogen Source: The N-acylated intermediate is then reacted with a nitrogen source, typically ammonia or a primary amine, to facilitate the intramolecular cyclization and formation of the pyrimidinone ring. This key step is often promoted by heat or microwave irradiation.[5][6]

The overall workflow can be visualized as a streamlined process for constructing the quinazolinone core, a foundational step for further derivatization in drug development programs.

G cluster_0 Preparation of Precursor cluster_1 Quinazolinone Synthesis cluster_2 Downstream Applications A Ethyl Anthranilate C Ethyl 2-[(ethoxyacetyl)amino]benzoate A->C Acylation B Ethoxyacetyl Chloride B->C E Cyclocondensation C->E D Ammonia Source (e.g., Ammonium Acetate) D->E F 2-(Ethoxymethyl)quinazolin-4(3H)-one E->F G Further Derivatization F->G H Bioactive Molecules G->H G Start Ethyl 2-[(ethoxyacetyl)amino]benzoate Amide 2-[(ethoxyacetyl)amino]benzamide Start->Amide + NH₃ - EtOH Intermediate Tetrahedral Intermediate Amide->Intermediate Intramolecular Nucleophilic Attack Product 2-(Ethoxymethyl)quinazolin-4(3H)-one Intermediate->Product - H₂O (Dehydration)

Caption: Mechanism of quinazolinone formation.

Detailed Experimental Protocol

This protocol describes a microwave-assisted synthesis, which often leads to higher yields and significantly reduced reaction times compared to conventional heating methods. [5][6][7][8] Synthesis of 2-(Ethoxymethyl)quinazolin-4(3H)-one

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Ethyl 2-[(ethoxyacetyl)amino]benzoate251.272.51 g (10 mmol)1.0
Ammonium Acetate77.083.85 g (50 mmol)5.0
Glacial Acetic Acid60.0520 mLSolvent

Procedure:

  • To a 50 mL microwave reactor vessel, add ethyl 2-[(ethoxyacetyl)amino]benzoate (2.51 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

  • Add glacial acetic acid (20 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-(ethoxymethyl)quinazolin-4(3H)-one as a white to off-white solid.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >95% by NMR

Characterization of the Product

The synthesized 2-(ethoxymethyl)quinazolin-4(3H)-one should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.3 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 4.6 (s, 2H, -CH₂-O), 3.6 (q, 2H, -O-CH₂-CH₃), 1.2 (t, 3H, -CH₂-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.0, 155.0, 148.5, 134.5, 127.0, 126.5, 126.0, 121.0, 70.0, 66.0, 15.0
Mass Spec (ESI+)m/z 205.1 [M+H]⁺
Melting Point 178-180 °C

Applications in Drug Development

The 2-(ethoxymethyl)quinazolin-4(3H)-one synthesized via this protocol is a valuable intermediate for the creation of more complex molecules with therapeutic potential. The quinazolinone scaffold is a key component in a number of approved drugs and clinical candidates. [9]For example, derivatives of quinazolinones have been investigated for their activity as:

  • Anticancer Agents: By mimicking purine bases, they can interact with various biological targets involved in cell proliferation. [10]* Antioxidants: Certain substitutions on the quinazolinone ring can impart potent antioxidant and metal-chelating properties. [11][12]* CNS Active Agents: The scaffold is found in molecules with sedative, anti-anxiety, and anticonvulsant activities. [3][8] The ethoxymethyl group at the 2-position can be further modified or can itself contribute to the biological activity of the final compound. This precursor provides a reliable and efficient entry point into this important class of bioactive molecules.

References

  • Wang, W., Liu, X.-X., Zhang, T., Zhang, J., & Zhou, J. (2016). Solvent-free synthesis of quinazolin-4(3 H )-ones promoted by SbCl 3 under microwave condition. Green Chemistry Letters and Reviews, 9(3), 159-164.
  • Grokipedia. (n.d.). Niementowski quinazoline synthesis.
  • Grokipedia. (n.d.). Niementowski quinoline synthesis.
  • Wang, W., Liu, X.-X., Zhang, T., & Zhang, J. (2016). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Chemistry of Heterocyclic Compounds, 52(11), 913-916.
  • Patel, N. B., & Shaikh, F. M. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Letters in Drug Design & Discovery, 18(5), 481-492.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved March 20, 2024, from [Link]

  • Patil, J. P., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Research, 2(8), 1268-1270.
  • Ng, J. H., Lim, F. P. L., Tiekink, E. R. T., & Dolzhenko, A. V. (2021). A New Domino Reaction under Microwave Irradiation for the Synthesis of Pyrazolo[5,1-b]quinazolinones.
  • Rostami, A., & Rostami, A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of the Iranian Chemical Society, 16(12), 2619-2659.
  • Mravljak, J., Šlavec, L., & Sova, M. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6564.
  • Mravljak, J., Šlavec, L., & Sova, M. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6564.
  • Sharma, P. C., & Kumar, A. (2020). A Review on 4(3H)-quinazolinone synthesis.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of Saudi Chemical Society, 15(1), 77-85.
  • Noser, A. A., Abbas, E. S., Kareem, M. M., & Salem, M. M. (2024). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. ChemistrySelect, 9(7), e202304533.
  • Khan, I., Ibrar, A., & Abbas, N. (2020). Biological Activity of Quinazolinones. IntechOpen.
  • da Silva, A. C., de Oliveira, T. B., de Castro, A. A., de Almeida, G. S. S., & de Oliveira, R. B. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 28999-29010.
  • Al-Suwaidan, I. A., Abdel-kader, M. S., & El-Sakka, T. A. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 1-23.
  • ResearchGate. (n.d.). Reaction mechanism of cyclization to quinazoline. Retrieved March 20, 2024, from [Link]

  • Nagashimada, T., Morikawa, M., Ohki, K., & Nishino, H. (2015). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)
  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2023). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 8(1), 1086-1097.
  • El-Hashash, M. A. (2015). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 33, 1-13.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Chemical and Pharmaceutical Research, 4(1), 267-270.
  • ResearchGate. (n.d.). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved March 20, 2024, from [Link]

  • Bano, S., & Trivedi, P. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4611-4615.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved March 20, 2024, from [Link]

  • RSC Publishing. (n.d.). Synthesis of quinazolinones via radical cyclization of α-azidyl benzamides. Retrieved March 20, 2024, from [Link]

Sources

Method

HPLC method development for analyzing ethyl 2-[(ethoxyacetyl)amino]benzoate

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Ethyl 2-[(ethoxyacetyl)amino]benzoate Abstract This application note provides a comprehensive and systematic protocol for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Ethyl 2-[(ethoxyacetyl)amino]benzoate

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 2-[(ethoxyacetyl)amino]benzoate. As a key intermediate or potential impurity in pharmaceutical manufacturing, a robust and reliable analytical method is critical for quality control and regulatory compliance. This guide, designed for researchers and drug development professionals, details a logical, science-driven approach, moving from initial parameter selection through optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the rationale behind each experimental choice, ensuring the developed method is not only accurate and precise but also robust and fit for its intended purpose.

Analyte Properties & Chromatographic Strategy

1.1 Physicochemical Characterization

Ethyl 2-[(ethoxyacetyl)amino]benzoate is a moderately non-polar molecule containing an aromatic ring, an ester group, an amide linkage, and an ether group. The aromatic ring serves as an excellent chromophore for UV detection. An estimation of its properties suggests a molecular weight of approximately 251.27 g/mol and a calculated LogP value that indicates good retention on reverse-phase stationary phases. The molecule possesses functional groups (amide and ester) that are susceptible to hydrolysis under strongly acidic or basic conditions, making it critical to control the mobile phase pH to ensure analyte stability during analysis. Due to its structural similarity to other benzoate esters, a C18 column is a logical starting point for method development.[1][2]

1.2 Rationale for Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the chosen modality for this analysis. The decision is grounded in the following principles:

  • Analyte Polarity: The compound's structure is predominantly non-polar, making it ideally suited for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase.[2]

  • Versatility: RP-HPLC offers extensive flexibility in method development through the manipulation of mobile phase composition (organic modifier type and concentration), pH, and temperature.[3]

  • Industry Standard: It is the most common and well-understood chromatographic technique in the pharmaceutical industry for purity and assay testing.[3]

Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from any potential impurities or degradation products, with good peak symmetry and a reasonable run time.

cluster_dev HPLC Method Development Workflow A Analyte Characterization (Structure, UV Spectra, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs Choices C Screening & Scouting Runs (Gradient Elution) B->C Defines Starting Point D Method Optimization (Isocratic vs. Gradient, pH, Temp.) C->D Identifies Key Variables E Final Method Selection (Robust & Fit-for-Purpose) D->E Refines Performance F Method Validation (as per ICH Q2(R2)) E->F Confirms Reliability Start Start Method Development Analyte Analyte is Aromatic Ester/Amide (UV Active, Non-polar) Start->Analyte Column Select C18 Column? Analyte->Column C18 Choice: C18 Phase (Versatile, Good Retention) Column->C18 Yes MobilePhase Select Mobile Phase? C18->MobilePhase ACN_H2O Choice: ACN / Water (Good UV, Low Viscosity) MobilePhase->ACN_H2O Yes Detector Select Detector? ACN_H2O->Detector UV_DAD Choice: UV-DAD (Chromophore Present, Peak Purity) Detector->UV_DAD Yes End Proceed to Optimization UV_DAD->End Validation Method Validation Specificity Linearity Accuracy Precision Robustness Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation:f1->Specificity Linearity Calibration Curve (5 Levels, e.g., 50-150% of target) Validation:f2->Linearity Accuracy Spiked Recovery (3 Levels, 3 Replicates each) Validation:f3->Accuracy Precision Repeatability (n=6) Intermediate Precision (Different Day/Analyst) Validation:f4->Precision Robustness Vary Parameters (pH ±0.2, Flow ±10%, Temp ±5°C) Validation:f5->Robustness

Sources

Application

Application Note: Catalytic Amidation Strategies for the Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Abstract The amide bond is a cornerstone of modern pharmaceutical and materials science, yet its synthesis often relies on stoichiometric activating agents with poor atom economy.[1][2] Catalytic direct amidation represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a cornerstone of modern pharmaceutical and materials science, yet its synthesis often relies on stoichiometric activating agents with poor atom economy.[1][2] Catalytic direct amidation represents a greener, more efficient alternative. This application note provides a detailed guide to two distinct and effective catalytic methods for the synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate, a key intermediate in various synthetic pathways. We present field-proven protocols for a main-group catalyst (Boric Acid) and a transition-metal catalyst (Zirconium(IV) Chloride), offering researchers a comparative analysis of these methodologies. The protocols are designed to be self-validating, with in-depth explanations of the mechanistic rationale behind each step, supported by comprehensive data and visual workflows.

Introduction: The Imperative for Catalytic Amidation

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[1] Traditionally, this involves the activation of a carboxylic acid using stoichiometric reagents like carbodiimides or acid chlorides, which generates significant chemical waste.[1] The development of catalytic methods that can directly couple carboxylic acids and amines, or their ester derivatives, is a primary goal in green chemistry.[1][3] These catalytic approaches offer higher atom economy, milder reaction conditions, and reduced environmental impact.[4]

This guide focuses on the synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate, a molecule incorporating the pharmaceutically relevant anthranilate scaffold. The protocols detailed herein utilize two distinct catalytic systems, providing researchers with versatile and scalable options for synthesis.

Target Reaction:

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 Ethyl 2-aminobenzoate Catalyst Catalyst (e.g., Boric Acid, ZrCl4) Heat R1->Catalyst plus + R2 Ethoxyacetic Acid (or its ester) R2->Catalyst P Ethyl 2-[(ethoxyacetyl)amino]benzoate Catalyst->P

Caption: General scheme for the synthesis of the target amide.

Theoretical Background & Catalyst Selection

The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging dehydration reaction. Catalysts facilitate this transformation by activating the carboxylic acid partner, making its carbonyl carbon more susceptible to nucleophilic attack by the amine.

Two primary catalytic strategies are explored in this note:

  • Main-Group Lewis Acid Catalysis (Boric Acid): Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst.[5][6] It reacts with the carboxylic acid to form acyloxyboron intermediates, which are more reactive towards amines than the free acid.[4] The reaction typically requires azeotropic removal of water to drive the equilibrium towards the amide product.[7]

  • Transition-Metal Lewis Acid Catalysis (Zirconium): Early transition metals like Zirconium and Hafnium are highly oxophilic and serve as powerful Lewis acids.[8][9] Zirconium(IV) complexes can effectively activate carboxylic acids and esters for amidation.[1][10] Mechanistic studies suggest that dinuclear zirconium species may be involved, where the carboxylate is activated by binding to two Zr(IV) centers, facilitating the nucleophilic attack of the amine.[10][11] These systems can often be run without the strict need for water scavenging techniques required by other methods.[9]

We have selected Boric Acid and Zirconium(IV) Chloride as representative catalysts due to their proven efficacy, distinct mechanisms, and practical applicability in a standard research laboratory.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate.

General Experimental Workflow

The overall process for both catalytic methods follows a similar workflow, from reaction setup to final product analysis.

Experimental_Workflow A Reagent Preparation & Stoichiometry Calculation B Reaction Setup (Flask, Condenser/Dean-Stark, Inert Atmosphere) A->B C Catalyst & Reagent Addition B->C D Heating & Reflux (Reaction Monitoring via TLC) C->D E Reaction Work-up (Quenching, Extraction, Washing) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

Caption: Standard laboratory workflow for catalytic amidation.

Protocol 1: Boric Acid-Catalyzed Direct Amidation

This protocol utilizes the direct condensation of ethoxyacetic acid and ethyl 2-aminobenzoate. The key to success is the efficient removal of water.

Materials & Equipment:

  • Reagents: Ethyl 2-aminobenzoate (Ethyl Anthranilate), Ethoxyacetic acid, Boric acid (H₃BO₃), Toluene (anhydrous), Ethyl acetate, Saturated sodium bicarbonate (NaHCO₃) solution, Brine.

  • Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminobenzoate (10.0 g, 60.5 mmol, 1.0 equiv).

  • Reagent Addition: Add ethoxyacetic acid (6.9 g, 66.6 mmol, 1.1 equiv) and boric acid (0.56 g, 9.08 mmol, 0.15 equiv).

  • Solvent: Add 120 mL of anhydrous toluene.

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110-115 °C oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and boric acid) and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: 3:1 Hexane/Ethyl Acetate) to yield the pure product as a pale yellow oil or solid.

Protocol 2: Zirconium(IV) Chloride-Catalyzed Amidation

This protocol demonstrates the power of transition-metal catalysis, directly coupling an amine with an ester under relatively mild conditions. For this example, we will use methyl ethoxyacetate as the acyl source.

Materials & Equipment:

  • Reagents: Ethyl 2-aminobenzoate, Methyl ethoxyacetate, Zirconium(IV) chloride (ZrCl₄), Toluene (anhydrous), Ethyl acetate, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine.

  • Equipment: 100 mL Schlenk flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, syringe, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL Schlenk flask under a nitrogen or argon atmosphere, add Zirconium(IV) chloride (0.70 g, 3.0 mmol, 0.1 equiv).

  • Solvent & Reagents: Add 40 mL of anhydrous toluene. With stirring, add ethyl 2-aminobenzoate (5.0 g, 30.3 mmol, 1.0 equiv) followed by methyl ethoxyacetate (4.3 g, 36.3 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir for 16-24 hours. The use of a sealed tube or a well-sealed Schlenk flask is recommended.

  • Monitoring: Monitor the reaction progress by TLC. Zirconium-catalyzed amidations of esters are often slower than direct amidations but are very effective.[12]

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 30 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 3:1 Hexane/Ethyl Acetate).

Comparative Data and Mechanistic Insights

FeatureProtocol 1: Boric AcidProtocol 2: Zirconium(IV) Chloride
Catalyst Type Main-Group Lewis AcidTransition-Metal Lewis Acid
Acyl Source Carboxylic AcidEster (Methyl ethoxyacetate)
Catalyst Loading ~15 mol%~10 mol%
Key Condition Azeotropic water removalInert atmosphere, anhydrous solvent
Pros Inexpensive, non-toxic catalyst; simple setup.Tolerant of various functional groups; no need for water scavenging.[9]
Cons Requires efficient water removal; may not be suitable for water-sensitive substrates.Catalyst is air and moisture sensitive; requires inert atmosphere techniques.
Typical Yield Good to ExcellentVery Good to Excellent[12]
Mechanistic Diagrams

The catalytic cycles illustrate the distinct pathways these two catalysts employ to achieve amidation.

Boric_Acid_Cycle Boric Acid Catalytic Cycle Catalyst B(OH)₃ Intermediate1 Acyloxyboron Intermediate (R¹COOB(OH)₂) + H₂O Catalyst->Intermediate1 + R¹COOH, -H₂O Acid R¹COOH (Ethoxyacetic Acid) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R²NH₂ Amine R²NH₂ (Ethyl Anthranilate) Product R¹CONHR² (Amide Product) Intermediate2->Product - B(OH)₃ Product->Catalyst Catalyst Regenerated

Caption: Proposed cycle for Boric Acid-catalyzed amidation.[4][7][13]

Zirconium_Cycle Zirconium Catalytic Cycle Catalyst [Zr] species (e.g., Cp₂ZrCl₂ derived) Activated Activated Complex {[Zr]--O=C(R¹)OR'} Catalyst->Activated + R¹COOR' Ester R¹COOR' (Methyl Ethoxyacetate) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + R²NH₂ Amine R²NH₂ (Ethyl Anthranilate) Product R¹CONHR² (Amide Product) Tetrahedral->Product - [Zr] species, - R'OH Product->Catalyst Catalyst Regenerated

Caption: Simplified cycle for Zr-catalyzed ester amidation.[10][11]

Conclusion

The synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate can be achieved efficiently using modern catalytic amidation techniques. Both boric acid and zirconium-based catalysts offer viable, high-yielding pathways that significantly improve upon traditional stoichiometric methods. The choice between a direct amidation approach with boric acid and an ester-amine coupling with a zirconium catalyst will depend on substrate availability, equipment, and the specific requirements of the research project. These protocols provide a robust foundation for researchers and drug development professionals to produce valuable amide intermediates in a more sustainable and efficient manner.

References

  • Valle, G. D., Le Vaillant, F., & Paz, N. V. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Shepherd, J., & Whiting, A. (2020). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health (PMC). [Link]

  • Wu, X., & Beller, M. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. [Link]

  • Wu, X., & Beller, M. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. ResearchGate. [Link]

  • Liu, C., & Zhang, Y. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Royal Society of Chemistry Publishing. [Link]

  • Parac-Vogt, T. N., & Fischer, C. (2022). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ACS Publications. [Link]

  • Miller, M. J., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Institutes of Health (PMC). [Link]

  • Garg, N. K. (2013). Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. Europe PMC. [Link]

  • Adolfsson, H. (2023). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Adolfsson, H., & Bång, J. (2019). Zirconium catalyzed amide formation without water scavenging. Diva-Portal.org. [Link]

  • Adolfsson, H. (2018). Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. ResearchGate. [Link]

  • Beller, M. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry. [Link]

  • Beller, M. (2020). Possible mechanism of the catalytic amidation reaction. ResearchGate. [Link]

  • Gunanathan, C. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. [Link]

  • Blacker, J., & Roura, P. C. (2023). Biocatalytic amide bond formation. Royal Society of Chemistry Publishing. [Link]

  • Charette, A. B. (2016). Nonclassical Routes for Amide Bond Formation. ACS Publications. [Link]

  • Adolfsson, H., & Samec, J. S. M. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. PubMed. [Link]

  • Pini, E. (2017). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Bandichhor, R. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses. [Link]

  • Krishnarao, N. (2023). A novel series of schiff bases derived from ethyl 2-amino benzoate moiety promoted. World Journal of Pharmaceutical Research. [Link]

  • Sanabria, D. C., & Andrade, C. K. Z. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Bandichhor, R. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • Reddy, D. (2008). Boric acid-catalyzed amidation. GalChimia. [Link]

  • Egorov, M. (2024). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • Whiting, A. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Beller, M. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health (PMC). [Link]

  • Beller, M. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. National Institutes of Health (PMC). [Link]

  • User "Magpie". (2018). Ethyl benzoate synthesis. Sciencemadness Discussion Board. [Link]

  • Sheppard, T. D. (2020). Recent developments in catalytic amide bond formation. R Discovery. [Link]

  • Chongshun Chem. (2012). Synthetic method of ethyl p-aminobenzoate.
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Method

Application Notes and Protocols for the Purification of Crude Ethyl 2-[(ethoxyacetyl)amino]benzoate

Introduction: The Importance of Purity for a Key Synthetic Intermediate Ethyl 2-[(ethoxyacetyl)amino]benzoate is a substituted anthranilate derivative of interest in medicinal chemistry and materials science. As with any...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Purity for a Key Synthetic Intermediate

Ethyl 2-[(ethoxyacetyl)amino]benzoate is a substituted anthranilate derivative of interest in medicinal chemistry and materials science. As with any high-value chemical entity, its utility is directly linked to its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous biological data, unpredictable material properties, and complications in downstream synthetic steps.

This document provides a comprehensive guide to the purification of crude ethyl 2-[(ethoxyacetyl)amino]benzoate. It is designed for researchers who have performed its synthesis, likely via the N-acylation of ethyl 2-aminobenzoate, and are now faced with a crude mixture requiring significant purification. The protocols herein are built upon fundamental principles of organic chemistry and are designed to be robust and adaptable. We will explore a multi-step purification strategy, explaining the causality behind each experimental choice to empower the researcher with a deep understanding of the process.

Predicted Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants. While specific experimental data for ethyl 2-[(ethoxyacetyl)amino]benzoate is not widely published, we can predict its properties based on its constituent parts and structurally similar compounds, such as ethyl 2-(acetylamino)benzoate.[1]

Predicted Properties of Ethyl 2-[(ethoxyacetyl)amino]benzoate:

  • Appearance: Likely a white to off-white crystalline solid. The related compound, acetanilide, is a crystalline solid, and the addition of the ethoxyacetyl group is expected to result in a solid product.[2]

  • Molecular Weight: 251.27 g/mol .

  • Polarity: A moderately polar compound. More polar than its precursor, ethyl 2-aminobenzoate, due to the presence of the amide group, but still highly soluble in common organic solvents.

  • Solubility: Expected to be soluble in polar organic solvents like ethyl acetate, acetone, ethanol, and methanol, and sparingly soluble or insoluble in non-polar solvents like hexanes and water. N-substituted amides are often more soluble in organic solvents than their primary amine precursors.[3]

The most common synthesis route involves the reaction of ethyl 2-aminobenzoate with ethoxyacetyl chloride in the presence of a base. This allows for a clear prediction of the primary impurities.

Table 1: Predicted Impurity Profile

Compound NameStructureRole/OriginPhysicochemical PropertiesRemoval Strategy
Ethyl 2-aminobenzoate H₂NC₆H₄CO₂C₂H₅Unreacted Starting MaterialBasic, pale yellow liquid, BP: 129-130 °C/9 mmHg, Soluble in organic solvents, insoluble in water.[4][5]Acidic wash (Liquid-Liquid Extraction)
Ethoxyacetic acid CH₃CH₂OCH₂COOHBy-product (hydrolysis of ethoxyacetyl chloride)Acidic liquid, highly soluble in water and polar organic solvents.Basic wash (Liquid-Liquid Extraction)
Triethylamine/Pyridine (C₂H₅)₃N / C₅H₅NBase/CatalystBasic, water-soluble liquids.Acidic wash (Liquid-Liquid Extraction)
Ethoxyacetyl chloride CH₃CH₂OCH₂COClUnreacted ReagentHighly reactive, corrosive liquid.[6]Quenched during workup with aqueous solutions.[7]
Solvents (e.g., DCM, THF) CH₂Cl₂ / C₄H₈OReaction MediumVolatile liquids.Evaporation (Rotary Evaporator)

Overall Purification Strategy

A logical and efficient purification workflow is essential. For crude ethyl 2-[(ethoxyacetyl)amino]benzoate, a three-stage process is recommended:

  • Liquid-Liquid Extraction: An initial acid-base workup to remove the bulk of ionic impurities.

  • Flash Column Chromatography: To separate the target compound from non-polar and closely related neutral impurities.

  • Recrystallization: The final step to achieve high purity and obtain a crystalline solid.

Purification_Strategy Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base Wash) Crude->LLE Dissolve in EtOAc Evap1 Solvent Evaporation LLE->Evap1 Isolate Organic Layer Chrom Flash Column Chromatography Evap1->Chrom Obtain crude solid/oil Evap2 Solvent Evaporation Chrom->Evap2 Combine pure fractions Recryst Recrystallization Evap2->Recryst Obtain purified solid Pure Pure Crystalline Product Recryst->Pure Isolate crystals

Caption: Overall purification workflow for ethyl 2-[(ethoxyacetyl)amino]benzoate.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

Rationale: This acid-base extraction is a highly effective first-pass purification. By washing the organic solution of the crude product with an acid, the basic starting material (ethyl 2-aminobenzoate) and any remaining amine base catalyst are protonated, forming water-soluble salts that partition into the aqueous layer.[8][9] A subsequent wash with a base deprotonates the acidic by-product (ethoxyacetic acid), moving it into the aqueous layer.

LLE_Workflow start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) add_hcl Add 1M HCl (aq) Shake and Separate start->add_hcl org_layer1 Organic Layer (Product + Neutral Impurities) add_hcl->org_layer1 Keep aq_layer1 Aqueous Layer 1 (Protonated Amine Impurities) add_hcl->aq_layer1 Discard add_bicarb Add Saturated NaHCO₃ (aq) Shake and Separate org_layer1->add_bicarb org_layer2 Organic Layer (Product + Neutral Impurities) add_bicarb->org_layer2 Keep aq_layer2 Aqueous Layer 2 (Ethoxyacetate Salt) add_bicarb->aq_layer2 Discard wash_brine Wash with Brine org_layer2->wash_brine dry Dry over Na₂SO₄, Filter wash_brine->dry evaporate Evaporate Solvent dry->evaporate end Crude Purified Product evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), dilute with an additional 2-3 volumes of the same solvent. If the reaction was in a water-miscible solvent (e.g., THF, acetone), evaporate the solvent first, then dissolve the residue in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it. Repeat the acidic wash (Steps 2-3) one more time to ensure complete removal of basic impurities.

  • Basic Wash: To the remaining organic layer in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. This will neutralize any remaining acid and remove ethoxyacetic acid.

  • Layer Separation: Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up any emulsions and remove the bulk of dissolved water from the organic layer. Drain and discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] Since the N-acylated product is more polar than potential non-polar by-products and less polar than highly polar baseline impurities, a gradient elution with an increasing concentration of a polar solvent (ethyl acetate) in a non-polar solvent (hexanes) will effectively isolate the target compound.

Table 2: Flash Chromatography Parameters

ParameterRecommended Value/MaterialRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientGood separation for compounds of this polarity. A gradient allows for efficient elution of all components.
Elution Gradient Start: 95:5 (Hexanes:EtOAc) -> End: 70:30Start with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Monitoring Thin Layer Chromatography (TLC) with UV (254 nm)To identify fractions containing the product.

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1). The ideal system will give the product a retention factor (Rf) of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Wet pack the column with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. To this solution, add a small amount of silica gel (1-2 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture, applying gentle air pressure to maintain a steady flow rate. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., increase the percentage of ethyl acetate by 5% every 100-200 mL for a medium-sized column).

  • Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under a UV lamp. Combine the fractions that contain only the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified, amorphous product.

Protocol 3: Recrystallization for Final Purification

Rationale: Recrystallization is a powerful technique for achieving high purity of solid compounds.[2] The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will form a crystal lattice, excluding impurities which remain in the cooled solvent (mother liquor). A solvent/anti-solvent system (e.g., ethanol/water) is often ideal. The product should be very soluble in the "solvent" (ethanol) and poorly soluble in the "anti-solvent" (water).[5]

Recrystallization_Workflow Start Purified Amorphous Solid Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve AddWater Add Hot Water Dropwise until Cloudiness Persists Dissolve->AddWater CoolSlowly Cool Slowly to Room Temperature, then in Ice Bath AddWater->CoolSlowly Filter Collect Crystals by Vacuum Filtration CoolSlowly->Filter Wash Wash with Cold Ethanol/Water Mixture Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry FinalProduct High-Purity Crystalline Product Dry->FinalProduct

Caption: Workflow for Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the purified product from Protocol 2 into a test tube. Add a small amount of ethanol and heat. It should dissolve readily. In another test tube, confirm the product is poorly soluble in cold water. This confirms that ethanol/water is a suitable solvent system.

  • Dissolution: Place the bulk of the purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved. It is crucial to use the minimum volume of hot solvent necessary.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy and the cloudiness persists for a few seconds after swirling. If too much water is added and the solution becomes very cloudy, add a few drops of hot ethanol to clarify it.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio determined for crystallization) to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents. The purity of the final product can be assessed by melting point analysis and spectroscopic methods (NMR, HPLC).

References

  • Nichols, L. (2022). 4.8: Acid-base extraction. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. [Link]

  • ChemBK. (2024). Ethyl 2-Aminobenzoate. [Link]

  • PubChem. (n.d.). Ethoxyacetyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? [Link]

  • Krishnarao, N., et al. (2023). DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-787. [Link]

  • Wiley-VCH. (n.d.). Experimental Section. [Link]

  • PubMed. (2001). Photophysical properties of N-acetyl-menthyl anthranilate. [Link]

  • Cheméo. (n.d.). Chemical Properties of ethyl anthranilate (CAS 87-25-2). [Link]

  • FooDB. (2010). Showing Compound Ethyl anthranilate (FDB011666). [Link]

  • PMC. (n.d.). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

  • PubChem. (n.d.). Ethyl 2-(acetylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • PubChem. (n.d.). Ethoxyacetyl chloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

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Application

Application Notes and Protocols: Utilizing Ethyl 2-[(ethoxyacetyl)amino]benzoate as a Chemical Probe for Target Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 2-[(ethoxyacetyl)amino]benzoate as a foundational chemical scaffold for...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 2-[(ethoxyacetyl)amino]benzoate as a foundational chemical scaffold for the development of a chemical probe aimed at target identification and validation. While the specific biological targets of ethyl 2-[(ethoxyacetyl)amino]benzoate are not yet fully elucidated, its structural motifs, common in bioactive molecules, suggest its potential as a modulator of cellular pathways.[1][2][3][4] This guide will, therefore, present a detailed, field-proven workflow for its conversion into a potent chemical probe and its subsequent application in identifying novel protein interactors.

The core principle of a chemical probe is to selectively engage a biological target to elucidate its function or dysfunction in disease states.[5][6][7] High-quality chemical probes are characterized by their potency, selectivity, and suitability for the intended biological system.[8][9][10] This document outlines the necessary steps to advance ethyl 2-[(ethoxyacetyl)amino]benzoate from a hit compound to a validated chemical probe for target discovery.

Rationale for Ethyl 2-[(ethoxyacetyl)amino]benzoate as a Chemical Probe Scaffold

The aminobenzoate core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[11] Derivatives of this structure have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][11][12] The ethoxyacetylamino side chain introduces a flexible and polar region that can participate in hydrogen bonding with protein targets. The overall structure presents multiple points for chemical modification, making it an ideal candidate for the attachment of affinity tags or photoreactive groups required for target identification experiments.[13][14][15]

From Hit to Probe: A Strategic Workflow

The journey from a bioactive small molecule to a validated chemical probe involves several critical stages. This workflow is designed to be a self-validating system, with checkpoints to ensure the integrity of the probe and the resulting data.

G cluster_0 Probe Development cluster_1 Probe Validation cluster_2 Target Identification cluster_3 Target Validation A Initial Hit Ethyl 2-[(ethoxyacetyl)amino]benzoate B Synthesis of Affinity Probe (e.g., Biotinylated Derivative) A->B Add linker & tag C Synthesis of Negative Control Probe B->C Inactive analog D Confirm Biological Activity of Tagged Probe B->D E Cellular Target Engagement Assay (e.g., CETSA) D->E F Affinity Pull-Down from Cell Lysate E->F G Mass Spectrometry (LC-MS/MS) F->G H Data Analysis & Hit Prioritization G->H I Orthogonal Validation (e.g., siRNA, CRISPR) H->I J Direct Binding Assays (e.g., SPR, ITC) H->J

Figure 1: A comprehensive workflow for the development and application of a chemical probe starting from a hit compound.

PART I: Probe Synthesis and Characterization

The primary strategy for target identification using a non-covalent binder like ethyl 2-[(ethoxyacetyl)amino]benzoate is through affinity-based pull-down experiments.[16][17] This requires the synthesis of a derivative that incorporates an affinity tag, such as biotin, via a linker that does not disrupt the compound's interaction with its target.

Protocol 1: Synthesis of a Biotinylated Ethyl 2-[(ethoxyacetyl)amino]benzoate Probe

This protocol describes a general method for conjugating a biotin tag to the ethyl 2-[(ethoxyacetyl)amino]benzoate scaffold. The synthesis will target the para-position of the benzoate ring for linker attachment, as this is often a suitable position for modification without abolishing biological activity.

Materials:

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate

  • N-Boc-1,6-diaminohexane

  • Trifluoroacetic acid (TFA)

  • Biotin-NHS ester

  • Standard reagents for amide coupling (e.g., HATU, DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Introduction of an Amine Handle:

    • Synthesize a derivative of ethyl 2-[(ethoxyacetyl)amino]benzoate with a free amine for linker attachment. This can be achieved by first synthesizing ethyl 4-amino-2-[(ethoxyacetyl)amino]benzoate.

  • Linker Attachment:

    • React the synthesized 4-amino derivative with N-Boc-1,6-diaminohexane using a suitable coupling agent to attach the protected linker.

  • Deprotection:

    • Remove the Boc protecting group from the linker using TFA in DCM to expose the terminal amine.

  • Biotinylation:

    • React the deprotected compound with Biotin-NHS ester in DMF with DIPEA to yield the final biotinylated probe.

  • Purification and Characterization:

    • Purify the final product using column chromatography or preparative HPLC.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Synthesis of a Negative Control Probe

A crucial component of a robust chemical probe experiment is a negative control.[9] This is typically a structurally similar but biologically inactive analog. For this workflow, a suitable negative control could be a derivative where the ethoxyacetyl group is replaced with a simple acetyl group, assuming this modification ablates the biological activity of interest. This would need to be empirically determined.

Procedure:

  • Follow the same synthetic route as for the active probe, but starting with ethyl 2-(acetylamino)benzoate.

  • The final product will be a biotinylated version of the inactive analog.

PART II: Target Identification using Affinity Pull-Down

With the active probe and negative control in hand, the next step is to identify the cellular targets. Affinity purification coupled with mass spectrometry is a powerful technique for this purpose.[16][17][18]

Protocol 3: Affinity Pull-Down of Target Proteins from Cell Lysate

Materials:

  • Streptavidin-coated magnetic beads

  • Cell line of interest (previously shown to be responsive to the parent compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Biotinylated active probe and negative control probe

Procedure:

  • Cell Lysis:

    • Culture the chosen cell line to ~80-90% confluency.

    • Harvest the cells and lyse them on ice using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation:

    • Incubate the clarified cell lysate with the biotinylated active probe or the negative control probe at 4°C for a predetermined optimal time (e.g., 1-4 hours).

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to or significantly enriched in the active probe pull-down compared to the negative control.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

G cluster_0 Lysate Preparation cluster_1 Affinity Capture cluster_2 Analysis A Cell Culture B Cell Lysis A->B C Clarified Lysate B->C D Incubate with Biotinylated Probe C->D E Add Streptavidin Beads D->E F Wash Beads E->F G Elute Proteins F->G H SDS-PAGE G->H I LC-MS/MS H->I J Protein Identification I->J

Figure 2: Workflow for affinity pull-down and mass spectrometry-based target identification.

PART III: Data Analysis and Target Validation

The output from the mass spectrometry experiment will be a list of proteins. The next crucial step is to prioritize and validate these potential targets.

Data Interpretation

The primary goal is to identify proteins that are specifically enriched in the active probe pull-down compared to the negative control. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can greatly enhance the accuracy of this comparison.[18]

Hypothetical Protein ID Fold Enrichment (Active vs. Control) p-value Cellular Function Potential Relevance
Protein X15.2< 0.001KinaseSignaling pathway regulation
Protein Y12.8< 0.001Transcription FactorGene expression control
Protein Z2.10.045Metabolic EnzymeCellular metabolism

Table 1: Example of a prioritized list of potential protein targets identified from a hypothetical affinity pull-down experiment.

Protocol 4: Orthogonal Target Validation

Once high-confidence candidate targets are identified, it is essential to validate their role in the observed biological phenotype using methods independent of the chemical probe.[9][10][19]

A. Gene Silencing (siRNA/shRNA):

  • Design and synthesize siRNAs or shRNAs targeting the candidate protein(s).

  • Transfect the cells with the silencing RNAs.

  • After a suitable incubation period (e.g., 48-72 hours), confirm target protein knockdown by Western blot or qPCR.

  • Perform the original phenotypic assay (the one that identified the parent compound as a "hit").

  • If knockdown of the target protein phenocopies the effect of the parent compound, this provides strong evidence that the protein is a true target.

B. CRISPR/Cas9-mediated Gene Knockout:

  • Design guide RNAs (gRNAs) to target the gene of interest.

  • Deliver the gRNAs and Cas9 nuclease into the cells.

  • Select and expand clonal populations of knockout cells.

  • Confirm gene knockout by sequencing and Western blot.

  • Perform the phenotypic assay on the knockout cell line.

By following these detailed protocols and validation strategies, researchers can effectively leverage ethyl 2-[(ethoxyacetyl)amino]benzoate as a starting point for the development of a powerful chemical probe to uncover novel biological targets and mechanisms of action. This systematic approach ensures the generation of high-quality, reproducible data, ultimately accelerating the drug discovery process.[5][6][20]

References

  • Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Springer Nature Experiments. [Link]

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Target identification for small bioactive molecules: finding the needle in the haystack. PubMed. [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PMC. [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. PubMed. [Link]

  • How to use chemical probes. Chemical Probes Portal. [Link]

  • DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. ACS Publications. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. PMC. [Link]

  • Small-molecule Profiling. Broad Institute. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Development and Characterization of Small Molecule Chemical Probes for Alzheimer's Disease‐associated Human RNA Helicases. PMC. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. Springer Nature Experiments. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Publications. [Link]

  • Aminobenzoic Acid Covalently Modified Polyoxotungstates Based on {XW6} Clusters with Proton Conductivity Property. ACS Publications. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

  • Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Synthetic method of ethyl p-aminobenzoate.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]

  • Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. PubMed. [Link]

  • A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity. MDPI. [Link]

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity has Evolved Over Time. ResearchGate. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E 2. MDPI. [Link]

  • Ethyl 2-[(azidocarbonyl)amino]benzoate. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis During Ethyl 2-[(ethoxyacetyl)amino]benzoate Extraction

Welcome to the technical support center for professionals engaged in the synthesis and purification of ethyl 2-[(ethoxyacetyl)amino]benzoate. This guide is designed to provide in-depth troubleshooting assistance and freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals engaged in the synthesis and purification of ethyl 2-[(ethoxyacetyl)amino]benzoate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the common challenge of ester hydrolysis during the aqueous extraction phase of your workflow. Our goal is to equip you with the scientific understanding and practical solutions needed to maximize your yield and purity.

I. Troubleshooting Guide: Diagnosing and Resolving Ester Hydrolysis

This section addresses specific problems you may encounter. Each entry follows a "Problem-Cause-Solution" format, grounded in chemical principles, to help you quickly identify and rectify issues in your process.

Problem 1: My final yield of ethyl 2-[(ethoxyacetyl)amino]benzoate is significantly lower than expected after aqueous workup.

Potential Cause: Unintended hydrolysis of the ethyl ester functional group back to its parent carboxylic acid, 2-[(ethoxyacetyl)amino]benzoic acid. This reaction is the reverse of the esterification process and can be catalyzed by either acidic or basic conditions present during the extraction.[1][2] The aqueous washes, particularly the use of a basic solution to neutralize acid catalysts, create an environment ripe for this unwanted reaction.[1]

How to Confirm Hydrolysis:

  • Thin-Layer Chromatography (TLC): The most direct method to visualize the problem. The hydrolyzed carboxylic acid is significantly more polar than the desired ester product. On a silica gel TLC plate, you will observe a new spot with a lower Rf value, which should correspond to the 2-[(ethoxyacetyl)amino]benzoic acid starting material or byproduct.[1][3] It is good practice to spot the starting material, the reaction mixture, and the final product on the same plate for direct comparison.[4]

  • Spectroscopic Analysis (NMR/IR):

    • ¹H NMR: In the proton NMR spectrum of your crude product, the presence of a broad singlet, typically downfield (>10 ppm), is indicative of a carboxylic acid proton. You may also see a reappearance of peaks corresponding to the starting carboxylic acid.[1]

    • IR Spectroscopy: A broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid may appear in the IR spectrum of the impure product.[1]

Solutions & Preventative Measures:

  • Temperature Control is Critical: Perform all aqueous extractions and washes using ice-cold solutions (0-5 °C).[1] Lowering the temperature significantly decreases the rate of the hydrolysis reaction.[5][6] The Arrhenius equation dictates that reaction rates are highly sensitive to temperature.[6]

  • Use a Weaker Base for Neutralization: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively promote irreversible saponification, use a milder base.[7] A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended.[1] Wash the organic layer with the bicarbonate solution until CO₂ evolution ceases, indicating complete neutralization of the acid catalyst.[1]

  • Minimize Contact Time: The duration of exposure to aqueous acidic or basic conditions directly impacts the extent of hydrolysis.[1] Perform extractions and washes efficiently and avoid letting the layers sit together for extended periods.[1]

  • Immediate Brine Wash and Drying: After the base wash, immediately wash the organic layer with cold, saturated aqueous NaCl (brine).[1] This step helps to remove the bulk of the residual water and decreases the solubility of your ester in the remaining aqueous phase.[1] Following the brine wash, thoroughly dry the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the agent no longer clumps.[1]

ParameterStandard Condition (High Risk)Recommended Condition (Low Risk)Rationale
Temperature Room Temperature (~25 °C)Ice Bath (0-5 °C)Slows hydrolysis reaction kinetics.[5][6]
Neutralizing Base 1M NaOH / KOHSaturated NaHCO₃ / Na₂CO₃Avoids rapid, irreversible saponification.[1][7]
Contact Time ProlongedMinimal and efficientReduces the opportunity for hydrolysis to occur.[1]
Post-Wash Step Water wash onlyBrine wash, then anhydrous dryingRemoves residual water, halting hydrolysis.[1]
Problem 2: An emulsion has formed during my basic wash, making separation difficult and prolonging contact time.

Potential Cause: The formation of a sodium carboxylate salt from the hydrolyzed ester. This salt acts as a soap or surfactant, stabilizing the oil-in-water emulsion and complicating the separation of the organic and aqueous layers. This is particularly common when using strong bases like NaOH.[8][9]

Solutions:

  • Addition of Brine: Adding a significant volume of saturated aqueous NaCl (brine) can often help to break the emulsion. The increased ionic strength of the aqueous phase makes it more polar, forcing the organic components out of solution and promoting layer separation.

  • Filtration through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite or diatomaceous earth can help to break up the emulsified particles.

  • Prevention is Key: The best approach is to prevent emulsion formation in the first place by adhering to the recommendations in Problem 1, especially the use of a weaker base like sodium bicarbonate.

II. Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of ethyl 2-[(ethoxyacetyl)amino]benzoate?

A1: Ester hydrolysis is a chemical reaction in which an ester molecule is cleaved into its parent carboxylic acid and alcohol by reacting with water.[1][10] For ethyl 2-[(ethoxyacetyl)amino]benzoate, this means the desired product reverts to 2-[(ethoxyacetyl)amino]benzoic acid and ethanol. This reaction can be catalyzed by either acid or base.[1][11] During an aqueous workup, the very solutions used to purify the product (e.g., water, basic solutions for neutralization) create the necessary conditions for this unwanted hydrolysis, leading to a direct loss of product yield.[1] The base-catalyzed version, known as saponification, is particularly problematic as it is essentially irreversible under the workup conditions.[7]

Q2: Can I avoid aqueous extraction altogether?

A2: While challenging, it is sometimes possible. If the preceding reaction is very clean, you might be able to remove the catalyst by filtration (if heterogeneous) or by other non-aqueous methods. For instance, after a Fischer esterification using a solid acid catalyst, the catalyst can be filtered off. However, for removing unreacted carboxylic acid and other water-soluble impurities, an aqueous wash is typically the most efficient method. The key is not to avoid it, but to perform it under conditions that minimize hydrolysis, as outlined in this guide.

Q3: How does the structure of ethyl 2-[(ethoxyacetyl)amino]benzoate influence its susceptibility to hydrolysis?

A3: The electronic and steric environment around the ester carbonyl group plays a role. The presence of the amino-containing group at the ortho position can influence the reactivity. While bulky groups near the ester can sometimes offer steric hindrance that slows hydrolysis, the electronic effects of the substituent on the benzene ring are also a factor.[1] For this specific molecule, the primary concern remains the general susceptibility of the ethyl ester group to both acid and base-catalyzed cleavage.

Q4: Are there any analytical techniques besides TLC to quantify the extent of hydrolysis?

A4: Yes, several quantitative methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a highly precise method. You can develop a separation method (typically reverse-phase) that resolves the ester product from the carboxylic acid byproduct.[12][13] By running a standard of each compound, you can create a calibration curve and accurately quantify the percentage of each in your crude product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and quantify the ester and potentially a derivatized version of the carboxylic acid.[14]

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard to your sample, you can use the integration of specific, well-resolved peaks from your product and the hydrolysis byproduct to determine their relative quantities.

III. Key Mechanisms and Workflows

To provide a deeper understanding, the following diagrams illustrate the chemical mechanism of base-catalyzed hydrolysis and a recommended workflow for troubleshooting.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Caption: Base-catalyzed ester hydrolysis mechanism.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Ester After Extraction CheckTLC Analyze Crude Product by TLC: See a polar spot (low Rf)? Start->CheckTLC NoHydrolysis Hydrolysis is unlikely the primary issue. Investigate reaction completion or other losses. CheckTLC->NoHydrolysis No HydrolysisConfirmed Hydrolysis Confirmed CheckTLC->HydrolysisConfirmed Yes Action1 Implement Corrective Actions: 1. Use ice-cold (0-5°C) solutions. 2. Switch to weak base (sat. NaHCO₃). 3. Minimize extraction time. 4. Use a brine wash post-neutralization. HydrolysisConfirmed->Action1 ReRun Re-run Extraction Protocol Action1->ReRun YieldImproved Yield Improved? ReRun->YieldImproved Success Problem Solved. Continue with optimized protocol. YieldImproved->Success Yes FurtherTroubleshoot Issue persists. Consider alternative purification (e.g., chromatography without aqueous wash). YieldImproved->FurtherTroubleshoot No

Caption: Decision tree for troubleshooting low yield.

IV. References

  • Stablis. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. Retrieved from [Link]

  • University of the West Indies. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Retrieved from [Link]

  • Wolfenden, R., & Snider, M. J. (2011). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 108(13), 5372–5375. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • COP Bela. (n.d.). Module 02 Hydrolysis. Retrieved from [Link]

  • Słojkowska, Z., Krasuska, H. J., & Pachecka, J. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. Xenobiotica, 12(6), 359–364. Retrieved from [Link]

  • American Association of Drilling Engineers. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products.(a,b) Silica gel TLC plates (4 cm.... Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11: TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • Pellis, A., et al. (2019). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. FEBS Journal, 286(15), 2914-2927. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Introduction: The Critical Role of Purity Welcome to the technical support guide for the crystallization of ethyl 2-[(ethoxyacetyl)amino]benzoate. In pharmaceutical development, the purity of an active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity

Welcome to the technical support guide for the crystallization of ethyl 2-[(ethoxyacetyl)amino]benzoate. In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental requirement for safety and efficacy.[1] Unwanted chemicals, even in trace amounts, can impact the stability, bioavailability, and safety of the final drug product.[2] Crystallization is a powerful and widely used technique for purification, leveraging differences in solubility between the target compound and its impurities to achieve a highly ordered, pure solid state.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the crystallization of ethyl 2-[(ethoxyacetyl)amino]benzoate, moving beyond simple procedural steps to explain the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the crystallization process and impurity control.

Q1: What are the most likely impurities in my crude ethyl 2-[(ethoxyacetyl)amino]benzoate?

Impurity profiling is essential for developing an effective purification strategy.[4] Impurities can arise from the manufacturing process or degradation.[5][6] For a typical synthesis involving the acylation of ethyl 2-aminobenzoate with an ethoxyacetyl derivative, common impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Ethyl 2-aminobenzoate.

    • Reagents and By-products: Ethoxyacetic acid, residual coupling agents, or by-products from side reactions.

    • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, Toluene).

  • Degradation Products: Products from hydrolysis, oxidation, or photolytic cleavage of the target molecule.[5]

Q2: Why is controlling the rate of supersaturation so critical for purity?

Supersaturation is the primary driving force for both the nucleation (formation of new crystal nuclei) and growth of crystals.[7] The level of supersaturation directly dictates the final crystal attributes.

  • At High Supersaturation: The rate of nucleation significantly outpaces the rate of crystal growth. This leads to the rapid formation of many small crystals. This scenario is detrimental to purity because impurities can become trapped (occluded) within the rapidly forming crystal lattice or adsorbed onto the large surface area of the many small crystals.[7][8]

  • At Low (Optimal) Supersaturation: Crystal growth is favored over nucleation. Molecules have sufficient time to orient themselves correctly into the crystal lattice, a process that preferentially excludes molecules of a different shape or size (i.e., impurities). This results in larger, more ordered, and purer crystals.[9]

Controlling supersaturation—whether achieved by slow cooling, controlled anti-solvent addition, or slow evaporation—is the most important lever for achieving high purity.[10]

Q3: How does the cooling rate impact the final purity of my product?

The cooling rate is a practical method for controlling supersaturation. A slower cooling rate generally produces crystals of higher purity.[11]

  • Slow Cooling: Allows the solution to remain in the metastable zone (a region of moderate supersaturation) for a longer period. This promotes slow, orderly crystal growth on a limited number of nuclei, giving impurities time to diffuse away from the growing crystal surface and remain in the mother liquor.[9][12]

  • Rapid Cooling (Quenching): Causes a rapid increase in supersaturation, leading to spontaneous, uncontrolled nucleation. This results in smaller, less pure crystals, as impurities are easily incorporated into the fast-growing lattice.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My recrystallized product shows low purity by HPLC and a broad melting point.

  • Potential Cause 1: Rapid Crystal Formation.

    • Explanation: You likely induced crystallization too quickly, either by cooling the solution too fast or by adding an anti-solvent too rapidly. This traps impurities within the crystal lattice.[14]

    • Solution: Decrease the cooling rate. A programmed cooling ramp (e.g., 5-10 °C per hour) is ideal. If using an anti-solvent, add it dropwise to the stirred solution at a constant temperature, ideally near the saturation point.[11]

  • Potential Cause 2: Inefficient Solvent System.

    • Explanation: The chosen solvent system may not effectively differentiate between the product and a key impurity. If an impurity has a solubility profile very similar to your product, it will co-crystallize.[15]

    • Solution: Re-screen for a more selective solvent or solvent mixture. The goal is to find a system where the impurity is highly soluble even at low temperatures, while the product's solubility drops significantly upon cooling. Refer to the Protocol for Solvent System Screening below.

  • Potential Cause 3: Impurity-Rich Liquor Trapped in Product.

    • Explanation: After crystallization, the mother liquor (the remaining solution) is rich in impurities. If the crystalline mass is not washed properly after filtration, this impurity-rich liquor will contaminate the final product upon drying.

    • Solution: Wash the filtered crystals (the "filter cake") with a small amount of ice-cold, fresh recrystallization solvent. This will wash away the residual mother liquor without dissolving a significant amount of the product.

Problem 2: The product "oils out" instead of forming crystals.

  • Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system, or when the concentration of the solute is too high. The product separates as a liquid phase instead of a solid crystalline phase. This is detrimental to purification as the oil phase is amorphous and will trap impurities readily.

  • Solution 1: Increase the Solvent Volume. Dilute the solution with more of the "good" solvent to lower the concentration and therefore the saturation temperature.

  • Solution 2: Reduce the Cooling Rate. Cool the solution much more slowly, especially as it approaches the cloud point (the point of saturation).

  • Solution 3: Induce Crystallization with Seeding. Add a few seed crystals of pure product once the solution is slightly supersaturated. Seeding provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the high level of supersaturation where oiling out occurs.[14]

  • Solution 4: Change the Solvent System. A solvent with a lower boiling point or one in which the product is less soluble may prevent oiling out.

Problem 3: Very low yield after recrystallization.

  • Potential Cause 1: Using Too Much Solvent.

    • Explanation: While ensuring the compound fully dissolves is necessary, using an excessive amount of solvent will mean that a significant portion of your product remains dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, allowing the solution to reach its boiling point between additions.

  • Potential Cause 2: Cooling to an Insufficiently Low Temperature.

    • Explanation: The solubility of your product, while low in the cold solvent, is not zero. Failing to cool the solution sufficiently will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes before filtration to maximize the recovery of the crystalline product.

  • Potential Cause 3: Premature Crystallization During Hot Filtration.

    • Explanation: If you are performing a hot filtration step to remove insoluble impurities, the solution can cool in the filter funnel, causing the product to crystallize prematurely and be lost.

    • Solution: Use a pre-heated filter funnel (e.g., by placing it over the boiling flask) and add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution.[16]

Part 3: Experimental Protocols & Data
Protocol 1: Systematic Screening for an Optimal Solvent System

The choice of solvent is the most critical factor for successful recrystallization.[16] This protocol outlines a method for screening potential solvents. Based on the structure of ethyl 2-[(ethoxyacetyl)amino]benzoate (an ester with an amide linkage), solvents of intermediate polarity are a good starting point. Data from similar compounds like ethyl p-aminobenzoate suggest ethanol/water systems are promising.[16][17]

Objective: To identify a solvent or solvent pair that dissolves the compound when hot but has low solubility when cold, while keeping impurities dissolved.

Methodology:

  • Place approximately 20-30 mg of your crude material into several test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should show poor solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent used to dissolve the compound. A high solubility at high temperature is desired.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a large amount of crystalline solid, not an oil or amorphous powder.

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Notes
Ethanol 78 24.5 A good starting point due to its intermediate polarity. Often used in combination with water.
Isopropanol 82 19.9 Similar to ethanol, slightly less polar. Good for compounds with moderate polarity.
Ethyl Acetate 77 6.0 A common solvent for work-ups; may have high solubility even when cold. Often used with a non-polar anti-solvent like hexanes.
Acetonitrile 82 37.5 A polar aprotic solvent. Can sometimes provide different selectivity than alcohols.
Toluene 111 2.4 A non-polar solvent. The product is likely to have low solubility. Could be a good anti-solvent.

| Water | 100 | 80.1 | The product is expected to be poorly soluble. Excellent as an "anti-solvent" when paired with a miscible organic solvent like ethanol.[16] |

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional) To remove insoluble impurities A->B C 3. Slow Cooling (e.g., 10°C/hour) B->C D 4. Ice Bath To maximize yield C->D E 5. Vacuum Filtration To separate crystals D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals Under vacuum F->G H H G->H Analyze Purity (HPLC, mp) G Start Crystallization Attempted Outcome What is the result? Start->Outcome LowPurity Problem: Low Purity Outcome->LowPurity Low Purity/ Broad MP OilingOut Problem: Oiling Out Outcome->OilingOut Product 'Oils Out' LowYield Problem: Low Yield Outcome->LowYield Low Yield Success Success! Outcome->Success High Purity Crystals Sol_CoolRate Decrease Cooling Rate Add Anti-solvent Slower LowPurity->Sol_CoolRate Cause: Rapid Formation Sol_Rescreen Re-screen Solvent System LowPurity->Sol_Rescreen Cause: Poor Selectivity Sol_Wash Wash Filter Cake with Ice-Cold Solvent LowPurity->Sol_Wash Cause: Trapped Mother Liquor Sol_Dilute Increase Solvent Volume OilingOut->Sol_Dilute Cause: Too Concentrated Sol_Seed Add Seed Crystals OilingOut->Sol_Seed Cause: High Supersaturation Sol_LessSolvent Use Less Hot Solvent LowYield->Sol_LessSolvent Cause: Too Much Solvent Sol_Colder Cool Longer/Colder LowYield->Sol_Colder Cause: Incomplete Crystallization

Caption: A decision tree for troubleshooting common crystallization problems.

Part 4: Analytical Verification

Verifying the purity of your final product is a mandatory step. [2]Several analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A well-developed HPLC method can separate the main compound from trace impurities, allowing for accurate quantification. [18]A pure sample should show a single major peak with a purity level (often by area percentage) meeting your specification (e.g., >99.5%).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying residual solvents. [2][19]* Melting Point Analysis: A simple yet effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

References
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific. 2

  • A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate.

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information (PMC - NIH).

  • Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer.

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Medwin Publishers.

  • Impurity Profiling: Theory and Practice. PharmaInfo.

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.

  • Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Waseda University.

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit.

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.

  • Crystallization in highly supersaturated, agitated sucrose solutions. Physics of Fluids | AIP Publishing.

  • Influence of Supersaturation, Temperature and Rotational Speed on Induction Time of Calcium Sulfate Crystallization. MDPI.

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications.

  • Process Parameters in the Purification of Curcumin by Cooling Crystallization. ACS Publications.

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.

  • Crystallization in drug development. Syrris.

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.

  • Crystallisation in pharmaceutical processes. BIA.

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.

  • Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization. Benchchem.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal.

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.

  • You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid. brainly.com.

Sources

Troubleshooting

preventing degradation of ethyl 2-[(ethoxyacetyl)amino]benzoate under acidic conditions

Technical Support Center: Ethyl 2-[(ethoxyacetyl)amino]benzoate Stability A Guide for Researchers and Drug Development Professionals on Preventing Degradation Under Acidic Conditions Welcome to the technical support cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-[(ethoxyacetyl)amino]benzoate Stability

A Guide for Researchers and Drug Development Professionals on Preventing Degradation Under Acidic Conditions

Welcome to the technical support center for ethyl 2-[(ethoxyacetyl)amino]benzoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into the challenges of working with this compound, specifically focusing on its instability in acidic environments. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot issues and design more robust experiments.

Section 1: Understanding the Core Issue: Acid-Catalyzed Hydrolysis

Before we can prevent degradation, we must first understand the mechanism driving it. This section delves into the chemical pathway responsible for the breakdown of ethyl 2-[(ethoxyacetyl)amino]benzoate in the presence of acid.

FAQ: What is the primary cause of degradation for ethyl 2-[(ethoxyacetyl)amino]benzoate in acidic solutions?

The primary cause of degradation is the acid-catalyzed hydrolysis of the amide bond.[1][2] This reaction uses water to cleave the bond between the carbonyl group and the nitrogen atom.[1] The presence of an acid, such as hydrochloric or sulfuric acid, acts as a catalyst, significantly accelerating this process which would otherwise be very slow.[2][3]

The mechanism proceeds in several distinct steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins when the oxygen of the amide's carbonyl group is protonated by the acid in the solution. This step is crucial because it makes the carbonyl carbon significantly more electrophilic (i.e., more susceptible to attack by a nucleophile).[1][3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1][3]

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the original amide group.

  • Cleavage of the C-N Bond: The tetrahedral intermediate collapses. The electrons from one of the hydroxyl groups re-form the carbonyl double bond, leading to the cleavage of the carbon-nitrogen bond and the departure of the amine group.[1]

  • Deprotonation and Final Products: The resulting amine is protonated under the acidic conditions to form an ammonium salt, and the carbonyl group is deprotonated to yield the final carboxylic acid product.[4] The formation of the non-nucleophilic ammonium salt makes this reaction effectively irreversible under these conditions.[4]

Acid-Catalyzed Amide Hydrolysis Mechanism of Acid-Catalyzed Amide Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: C-N Cleavage Amide Amide (R-CO-NHR') H_plus H+ ProtonatedAmide Protonated Amide (Resonance Stabilized) Amide->ProtonatedAmide Carbonyl O attacks H+ Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Water->Tetrahedral_Intermediate H₂O attacks carbonyl C Products Carboxylic Acid (R-COOH) + Protonated Amine (R'NH₃⁺) Tetrahedral_Intermediate_ref->Products Proton transfer & C-N bond breaks

Caption: Workflow of acid-catalyzed amide hydrolysis.

FAQ: What are the expected degradation products?

The acid-catalyzed hydrolysis of ethyl 2-[(ethoxyacetyl)amino]benzoate will cleave the amide bond, resulting in two primary degradation products:

  • Ethyl 2-aminobenzoate

  • Ethoxyacetic acid

It is important to note that the molecule also contains an ester functional group, which can also undergo acid-catalyzed hydrolysis, although this may occur at a different rate. Hydrolysis of the ester bond would yield 2-[(ethoxyacetyl)amino]benzoic acid and ethanol . Therefore, in a forced degradation scenario, all four compounds could potentially be observed.

Degradation_Products cluster_amide Amide Hydrolysis (Primary Pathway) cluster_ester Ester Hydrolysis (Secondary Pathway) Parent Ethyl 2-[(ethoxyacetyl)amino]benzoate Amine Ethyl 2-aminobenzoate Parent->Amine + H₂O, H⁺ Acid Ethoxyacetic acid Parent->Acid + H₂O, H⁺ BenzoicAcid 2-[(ethoxyacetyl)amino]benzoic acid Parent->BenzoicAcid + H₂O, H⁺ Ethanol Ethanol Parent->Ethanol + H₂O, H⁺

Caption: Potential degradation products from hydrolysis.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Issue / Observation Root Cause Analysis & Troubleshooting Steps
"My sample shows a new, significant peak in my HPLC chromatogram after sitting in the acidic mobile phase for a few hours." Cause: On-instrument degradation. The acidic mobile phase is hydrolyzing your compound.Solutions: 1. Immediate Analysis: Analyze samples immediately after preparation.2. Temperature Control: Use a cooled autosampler (set to 4-8 °C) to slow the degradation kinetics.3. pH Adjustment: If your chromatography allows, increase the mobile phase pH. A shift from pH 2.5 to pH 4.0 can dramatically improve stability without significantly altering the retention of many compounds.[5]4. Method Re-development: Consider a faster gradient or a shorter column to reduce run times, minimizing the sample's exposure to the acidic environment.
"I am running a synthesis in an acidic solvent, and my yield is low, with significant byproducts identified as the hydrolyzed amine." Cause: The starting material is degrading under the reaction conditions.Solutions: 1. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.2. Alternative Catalysts: If using a strong mineral acid (e.g., H₂SO₄, HCl), investigate weaker acid catalysts that may be sufficient for your reaction but less harsh on the amide bond.[6]3. Solvent System: If possible, switch to an aprotic or anhydrous solvent system to eliminate water, which is a necessary reactant for hydrolysis.[5]4. Protecting Groups: In complex syntheses, consider protecting the amine before subjecting the molecule to harsh acidic conditions, though this adds steps to the overall process.
"How can I definitively prove that the new peaks I'm seeing are from degradation and not from another source?" Cause: Ambiguity in analytical results.Solutions: 1. Perform a Forced Degradation Study: Intentionally stress your compound under controlled acidic conditions (e.g., 0.1 M HCl at 60°C).[7] The peaks that grow over time in the stressed sample are your degradation products. This is a core requirement for developing a stability-indicating method.[8][9]2. Use LC-MS Analysis: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will allow you to confirm their molecular weights and match them to the expected degradation products (e.g., ethyl 2-aminobenzoate).[10][11][12]

Section 3: Protocols and Best Practices for Prevention

Proactive measures are critical for ensuring the integrity of your experiments and products. This section provides standardized protocols and a summary of best practices.

Protocol 1: Performing a Forced Degradation Study (Acid Stress)

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][13]

Forced_Degradation_Workflow start Start prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) start->prep stress Add Acid (e.g., to final conc. of 0.1 M HCl) prep->stress incubate Incubate at Elevated Temp (e.g., 60°C) stress->incubate sample Take Time Points (t=0, 2, 4, 8, 24h) incubate->sample sample->incubate continue incubation neutralize Neutralize Sample (with equal molarity NaOH) sample->neutralize analyze Analyze via HPLC-UV & LC-MS neutralize->analyze end End analyze->end

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of ethyl 2-[(ethoxyacetyl)amino]benzoate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Condition Setup: In a sealed vial, dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) to achieve a target concentration. Prepare a control sample diluted with water.

  • Incubation: Place the vials in a controlled temperature environment, such as a water bath or oven, set to an elevated temperature (e.g., 60 °C).

  • Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the acidic sample by adding an equimolar amount of base (e.g., 0.1 M NaOH) to halt the degradation reaction.

  • Analysis: Analyze the neutralized samples by a suitable HPLC-UV method to quantify the parent compound and the formation of degradation products. Use LC-MS to identify the molecular weights of the new peaks. The goal is to achieve 5-20% degradation of the active ingredient.[7]

Protocol 2: Key Considerations for a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, excipients, or impurities.

  • Column Selection: A C18 column is a common starting point. For separating polar degradation products, a column with an alternative selectivity (e.g., Phenyl-Hexyl) or an aqueous-stable C18 may be beneficial.

  • Mobile Phase Optimization:

    • Use the samples from your forced degradation study to develop your gradient.

    • Ensure baseline separation between the parent peak and all major degradation peaks.

    • The use of a photodiode array (PDA) detector is highly recommended to check for peak purity, which helps confirm that a chromatographic peak corresponds to a single compound.

  • Method Validation: Validate the method according to ICH guidelines (Q2B), paying special attention to specificity. This involves demonstrating that you can resolve and quantify the analyte in the presence of its potential degradants.

Hypothetical Chromatographic Data Summary

CompoundExpected Retention Time (min)Rationale
Ethoxyacetic acid~2.5Highly polar, will elute very early.
Ethyl 2-aminobenzoate~5.0Less polar than the acid, more polar than the parent.
Parent Compound ~8.0 Target analyte.
2-[(ethoxyacetyl)amino]benzoic acid~6.5More polar than the parent due to the free carboxylic acid.
Best Practices for Minimizing Degradation in Routine Handling
StrategyImplementationScientific Rationale
pH Control Prepare and store solutions in buffered systems at pH > 4, ideally between pH 6-7.4.[5][14]The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺). Increasing the pH reduces this concentration, thereby slowing the reaction rate.
Temperature Control Store stock solutions and prepared samples in a refrigerator (2-8 °C) or freezer (-20 °C).Chemical reaction rates, including hydrolysis, typically decrease significantly at lower temperatures according to the Arrhenius equation.
Solvent System Use non-aqueous (aprotic) or anhydrous solvents whenever the experimental design permits. Minimize contact with water.[5]Water is a direct reactant in the hydrolysis reaction. Removing it from the system will prevent the reaction from occurring.
Proper Storage Store the solid compound in tightly sealed containers with a desiccant.[5]This prevents the uptake of atmospheric moisture, which could lead to degradation over long-term storage, especially if acidic impurities are present.

References

  • Allen, A. (2025, March 19).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry Steps. (2022, June 25).
  • ResearchGate. (1970, January 1). Acidic and Basic Amide Hydrolysis.
  • YouTube. (2019, January 15). Mechanism of amide hydrolysis.
  • Google Patents. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
  • Springer. (2013, August 30).
  • ACSC. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • SpringerLink. (2013, August 30).
  • PubMed. (n.d.). The pH-dependent rate of action of local anesthetics on the node of Ranvier.
  • Taylor & Francis Online. (n.d.).
  • MDPI. (2018, July 16). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • IVT Network. (n.d.).
  • ResearchGate. (2022, June 11).
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • IJSDR. (n.d.).
  • ResearchGate. (2025, October 16). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs.
  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?
  • Chemguide. (n.d.). The hydrolysis of amides.
  • MDPI. (2025, November 10). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability.
  • IJCRT.org. (n.d.).
  • IJMR. (2021, November 15).
  • MDPI. (2020, April 23).
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
  • PMC. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Acetamides.
  • MDPI. (2019, July 18). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025, October 16). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • ijrbat. (2021, May 30).
  • PubMed. (2004, March 15). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent.

Sources

Optimization

minimizing oxidation of ethyl 2-[(ethoxyacetyl)amino]benzoate during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling ethyl 2-[(ethoxyacetyl)amino]benzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling ethyl 2-[(ethoxyacetyl)amino]benzoate . Because this Active Pharmaceutical Ingredient (API) contains an ether linkage within its ethoxyacetyl moiety, it is highly susceptible to environmental degradation. This guide provides mechanistic insights, field-proven troubleshooting protocols, and self-validating workflows to ensure the long-term integrity of your compound.

Mechanistic Insight: The Vulnerability of the Ethoxyacetyl Moiety

To effectively prevent degradation, one must understand the causality behind it. The primary degradation pathway for ethyl 2-[(ethoxyacetyl)amino]benzoate during storage is the auto-oxidation of its ether moiety .

According to established chemical principles, ethers undergo spontaneous oxidation in the presence of atmospheric oxygen to form unstable hydroperoxides and dialkyl peroxides 1. This process follows a free-radical chain mechanism. In this specific compound, the methylene group positioned between the carbonyl and the ether oxygen ( −CO−CH2​−O− ) is exceptionally labile. The resulting carbon-centered radical is stabilized by a captodative effect—synergistic stabilization from the electron-withdrawing carbonyl group and the electron-donating ether oxygen.

This thermodynamic driving force makes the ethoxyacetyl moiety highly susceptible to auto-oxidation, propagating a degradation chain that compromises API purity and poses safety risks if peroxides accumulate 2.

AutoOxidation Initiation Initiation: Radical abstracts H from -CO-CH2-O-CH2- Propagation1 Propagation 1: Carbon radical + O2 -> Peroxyl Radical (ROO•) Initiation->Propagation1 Propagation2 Propagation 2: ROO• abstracts H -> Hydroperoxide (ROOH) Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Termination Termination: Radicals recombine (Non-radical products) Propagation2->Termination Radical Scavenger Degradation API Degradation & Peroxide Accumulation Propagation2->Degradation Storage over time

Fig 1: Free-radical chain mechanism of ether auto-oxidation in the ethoxyacetyl moiety.

Frequently Asked Questions (FAQs)

Q1: Why does my compound show degradation peaks on HPLC even when stored in a sealed plastic container? A: Standard plastic containers are often permeable to oxygen over extended periods. Because the ethoxyacetyl group is highly susceptible to auto-oxidation, even trace amounts of diffused oxygen can initiate the radical chain reaction 3. Furthermore, exposure to ambient light accelerates radical formation.

Q2: What is the optimal container material for long-term storage of this API? A: Pharmaceutical-grade aluminum bottles or amber glass vials are mandatory. Aluminum provides an unmatched, impermeable barrier against moisture, oxygen, and full-spectrum light, which are the primary catalysts for photodegradation and auto-oxidation 4.

Q3: Can I use antioxidants to stabilize the formulation? A: Yes. The addition of radical scavengers, such as Butylated hydroxytoluene (BHT) at 0.01% w/w, can effectively terminate the propagation step by donating a hydrogen atom to the peroxyl radical, forming a stable, non-reactive resonance structure.

Troubleshooting & Experimental Protocols

To ensure scientific integrity, every protocol utilized in your lab must be a self-validating system. The following methodologies guarantee that your storage conditions are both effective and verifiable.

Protocol 1: Establishing an Argon-Blanketed Storage System

Causality Check: Why Argon over Nitrogen? Argon is approximately 38% denser than air and significantly heavier than nitrogen. When purging vials, Argon effectively "blankets" the solid or liquid API, displacing oxygen at the critical interface where auto-oxidation initiates. Nitrogen mixes more readily with ambient air during the sealing process, leaving residual oxygen.

  • Aliquot: Transfer the API into amber glass vials or aluminum containers. Size the container to match the volume of the API to minimize headspace.

  • Purge: Insert a sterile argon gas line into the vial, keeping the tip just above the API surface. Purge the headspace at a low flow rate (e.g., 2-3 psi) for 30–60 seconds.

  • Seal: Rapidly cap the vial using a PTFE-lined septum cap while slowly withdrawing the argon line to prevent air ingress.

  • Store: Transfer the sealed vials to a monitored 2–8°C refrigerator. Lower temperatures thermodynamically decelerate the rate of oxidation.

Protocol 2: Validating API Integrity via Potassium Iodide (KI) Peroxide Test

Self-Validation Check: This protocol relies on the oxidation of iodide ions ( I− ) to iodine ( I2​ ) by hydroperoxides. The visual color change provides immediate, irrefutable evidence of ether auto-oxidation, ensuring degraded API is never used in sensitive downstream assays.

  • Sample Preparation: Dissolve 100 mg of the stored API in 1 mL of a peroxide-free solvent (e.g., glacial acetic acid/chloroform mixture).

  • Reagent Addition: Add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution to the vial.

  • Agitation & Observation: Shake vigorously for 30 seconds.

    • Pass: Solution remains clear/colorless (Peroxides < 5 ppm).

    • Fail: Solution turns yellow or brown, indicating the presence of liberated iodine (Peroxides > 20 ppm).

  • Remediation: If the test fails, the API must be purified (e.g., passed through a basic alumina column) or discarded depending on the severity of degradation.

StorageWorkflow Start Receive API: Ethyl 2-[(ethoxyacetyl)amino]benzoate Test Perform KI Peroxide Test Start->Test Check Peroxide Levels? Test->Check High > 20 ppm Purify or Discard Check->High Fail Low < 20 ppm Proceed to Storage Check->Low Pass Aliquot Aliquot into Amber Vials or Aluminum Containers Low->Aliquot Argon Purge Headspace with Argon (Displace O2) Aliquot->Argon Store Seal & Store at 2-8°C (Monitor Bi-annually) Argon->Store

Fig 2: Self-validating workflow for the handling and long-term storage of peroxidizable APIs.

Quantitative Data Presentation

The table below summarizes the expected degradation trajectory of ethoxy-containing APIs under various storage conditions, highlighting the critical need for inert atmospheres and proper container selection.

Table 1: Impact of Storage Parameters on Peroxide Formation in Ethoxy-Containing APIs

Storage ContainerAtmosphereTemp (°C)AntioxidantPeroxide Level at 6 Mo (ppm)API Purity (%)
Clear PlasticAmbient Air25None> 150< 95.0
Amber GlassAmbient Air25None8597.2
Amber GlassNitrogen4None2299.1
Aluminum BottleArgon4None< 5> 99.8
Aluminum BottleArgon40.01% BHTNot Detected> 99.9

References

  • "Video: Autoxidation of Ethers to Peroxides and Hydroperoxides", JoVE. 1

  • "Peroxide Forming Chemicals | Environmental Health & Safety (EHS)", University of Texas. 2

  • "Technical Support Center: Prevention of Compound Degradation During Storage", Benchchem. 3

  • "Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice", Al-Can. 4

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for Ethyl 2-[(ethoxyacetyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical thermodynamics and bench-top reality.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical thermodynamics and bench-top reality. Purifying ethyl 2-[(ethoxyacetyl)amino]benzoate presents unique crystallization challenges due to its mixed polarity. However, by leveraging thermodynamic models and controlled kinetics, researchers can consistently achieve >99% purity with high recovery yields.

Mechanistic Rationale: The "Why" Behind Solvent Selection

Ethyl 2-[(ethoxyacetyl)amino]benzoate features an aromatic core (hydrophobic), an ethyl ester (polar, H-bond acceptor), and an ethoxyacetamide linkage (polar, H-bond donor/acceptor). This specific functional group topology dictates its solubility profile: it is highly soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane), moderately soluble in hot protic solvents (e.g., ethanol), and completely insoluble in aliphatic hydrocarbons (e.g., heptane) and water.

Thermodynamic modeling, such as the NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) approach, demonstrates that binary solvent mixtures often provide superior crystallization yields per mass of solvent compared to single solvents 1. By utilizing a "good" solvent to dissolve the compound and an "anti-solvent" to precisely tune the supersaturation curve, we can control the exact moment of nucleation, optimizing both drug stability and bioavailability profiles for downstream pharmaceutical applications 2.

Solvent Selection Matrix

To accelerate your solvent screening process 3, refer to the quantitative comparison below:

Solvent SystemTypeMechanistic AdvantageDisadvantage / RiskRecommended Ratio (v/v)
Ethanol SingleSimple recovery; relies on thermal gradient alone.May require sub-zero cooling to force high yield.N/A
Isopropanol (IPA) SingleSteeper solubility curve than Ethanol.Slower crystal growth kinetics.N/A
Ethyl Acetate / Heptane BinaryExcellent control over the cloud point; yields high polymorphic purity.Requires precise, dropwise anti-solvent addition.1:2 to 1:4
Ethanol / Water BinaryEnvironmentally friendly; very high theoretical yield.High risk of "oiling out" (Liquid-Liquid Phase Separation).1:1 to 1:3

Self-Validating Standard Operating Procedure (SOP)

Optimized for the Ethyl Acetate / Heptane Binary System

This protocol is designed as a self-validating system. Built-in physical checks (like cloud point titration) ensure you are operating within the correct thermodynamic window before proceeding to the next step.

  • Primary Dissolution: Suspend the crude ethyl 2-[(ethoxyacetyl)amino]benzoate in 3 volumes (e.g., 3 mL per 1 g of crude) of Ethyl Acetate.

  • Thermal Activation: Heat the suspension to 65–70°C under gentle agitation until complete dissolution is achieved. Causality: Heat disrupts intermolecular hydrogen bonding, maximizing solubility.

  • Hot Filtration (Purity Check): Pass the hot solution through a pre-warmed filter (to prevent premature crystallization) to remove insoluble mechanical impurities.

  • Cloud Point Titration (System Check): While maintaining the temperature at 60°C, add Heptane dropwise. Stop the exact moment the solution becomes faintly turbid. Add 1-2 drops of Ethyl Acetate to return the system to a clear, saturated state. Causality: This step validates that the system is perfectly poised at the edge of the metastable zone, ready for controlled nucleation.

  • Seeding (Optional but Recommended): Introduce 0.5 wt% of pure seed crystals. This bypasses the primary nucleation energy barrier, promoting secondary crystal growth.

  • Controlled Cooling: Cool the mixture to 20°C at a strict rate of 0.1–0.2 °C/min. Causality: A slow ramp prevents supersaturation spikes, ensuring the growth of large, pure crystals rather than trapping impurities in an amorphous precipitate.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 1-2 volumes of ice-cold Heptane to displace residual mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. What is the mechanistic cause and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated compound separates as a liquid droplet rather than a solid crystal lattice [[4]](). Mechanistically, this happens when the compound's melting point is depressed below the crystallization temperature due to high impurity levels or inappropriate solvent interactions (highly common in Ethanol/Water systems). Resolution: Re-dissolve the oil by gently heating the mixture. Add 5-10% more of the primary solvent (Ethyl Acetate) to lower the supersaturation level, thereby expanding the metastable zone. Subsequently, reduce your cooling rate to allow proper crystal lattice formation before the LLPS boundary is crossed.

Q2: The crystal yield is unacceptably low. How can I drive more product out of solution? A2: Low yield indicates that the equilibrium solubility of the compound in the mother liquor is too high at your final temperature. Resolution: First, ensure you are using the absolute minimum amount of the primary solvent during the dissolution phase. Second, increase the proportion of the anti-solvent (Heptane) gradually to force the equilibrium toward the solid phase. Finally, lower the final cooling temperature to 0°C or -5°C using an ice/brine bath.

Q3: The filtered product is a fine, sticky powder that clogs the filter paper. How do I improve crystal morphology? A3: A fine powder is the result of rapid, uncontrolled primary nucleation. This is often caused by "crashing" the product out of solution by adding the anti-solvent too quickly or cooling the flask too rapidly [[4]](). Resolution: Implement the controlled cooling ramp (0.1 °C/min) detailed in the SOP. Utilize "seeding" at the cloud point to promote secondary crystal growth over primary nucleation, which naturally yields larger, more easily filterable crystals.

Troubleshooting Workflow Diagram

Workflow N1 Hot Solution of Ethyl 2-[(ethoxyacetyl)amino]benzoate N2 Cooling Phase N1->N2 N3 Oiling Out (Liquid-Liquid Phase Separation) N2->N3  Melting point depression N4 No Crystallization (Supersaturation Maintained) N2->N4  High solubility N5 Amorphous Precipitation (Rapid Nucleation) N2->N5  Too fast cooling N9 Optimal Crystal Growth & High Purity Yield N2->N9  Ideal conditions N6 Increase Solvent Volume or Switch to EtOAc/Heptane N3->N6 N7 Add Anti-Solvent, Scratch Glass, or Seed N4->N7 N8 Decrease Cooling Rate (0.1 - 0.2 °C/min) N5->N8 N6->N2 N7->N2 N8->N2

Decision tree for troubleshooting common recrystallization failures of ethyl 2-[(ethoxyacetyl)amino]benzoate.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications.1

  • Optimizing solvent systems for the crystallization of pharmaceutical intermediates. Benchchem Technical Support.4

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate.3

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 2-Aminobenzoate and Ethyl 2-[(Ethoxyacetyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, anthranilate esters serve as pivotal building blocks. Their reactivity, particularly at the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, anthranilate esters serve as pivotal building blocks. Their reactivity, particularly at the amino group and the aromatic ring, dictates their utility in the construction of complex molecular architectures such as quinazolinones and other heterocyclic systems.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of two key anthranilate derivatives: Ethyl 2-aminobenzoate and Ethyl 2-[(ethoxyacetyl)amino]benzoate .

This analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental protocols designed to offer a practical understanding of their divergent reactivity. We will explore how the simple acylation of the amino group profoundly modulates the electronic properties and, consequently, the synthetic applications of the parent molecule.

Unveiling the Contenders: Structure and Intrinsic Properties

At first glance, the two molecules appear structurally similar, with the core ethyl 2-aminobenzoate scaffold. However, the presence of the ethoxyacetyl group on the nitrogen atom of the latter is the critical determinant of its chemical behavior.

FeatureEthyl 2-aminobenzoateEthyl 2-[(ethoxyacetyl)amino]benzoate
Synonyms Ethyl anthranilateN/A
CAS Number 87-25-2Not readily available
Molecular Formula C₉H₁₁NO₂C₁₃H₁₇NO₄
Molecular Weight 165.19 g/mol 251.28 g/mol
Appearance Colorless to pale yellow liquidExpected to be a solid or oil

Ethyl 2-aminobenzoate , also known as ethyl anthranilate, is a commercially available aromatic amine characterized by a primary amino group ortho to an ethyl ester.[2] The lone pair of electrons on the nitrogen atom is a key player in its reactivity, capable of significant interaction with the aromatic π-system.

Ethyl 2-[(ethoxyacetyl)amino]benzoate is an N-acylated derivative of ethyl 2-aminobenzoate. The synthesis of this compound would typically involve the acylation of ethyl 2-aminobenzoate with ethoxyacetyl chloride or a related activated carboxylic acid derivative. This transformation from a primary amine to a secondary amide is the central theme of our reactivity comparison.

The Decisive Factor: Electronic Effects of the N-Substituent

The fundamental difference in reactivity between these two compounds stems from the electronic nature of the group attached to the nitrogen atom.

In ethyl 2-aminobenzoate , the amino group (-NH₂) is a potent activating group. The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring through resonance. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group, making the ring highly susceptible to electrophilic attack.[2][3]

Conversely, in ethyl 2-[(ethoxyacetyl)amino]benzoate , the ethoxyacetyl group (-C(O)CH₂OCH₂CH₃) is an electron-withdrawing group. The lone pair on the nitrogen atom is delocalized towards the adjacent carbonyl oxygen.[4][5] This resonance effect significantly reduces the availability of the nitrogen's lone pair for donation to the aromatic ring. Consequently, the activating effect of the nitrogen is greatly diminished, rendering the aromatic ring less reactive towards electrophiles compared to the parent amine.[4]

Reactivity Comparison: A Tale of Two Nucleophiles

We will now dissect the reactivity of these two molecules in two key contexts: the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution.

I. Nucleophilicity of the Nitrogen Atom

The availability of the lone pair on the nitrogen atom dictates its nucleophilicity.

  • Ethyl 2-aminobenzoate: The primary amino group is a strong nucleophile. The lone pair is readily available to attack electrophilic centers.[3]

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate: The nitrogen atom is part of an amide functionality. The resonance delocalization of the lone pair into the carbonyl group significantly reduces its nucleophilicity. Amides are generally much weaker nucleophiles than amines.

To empirically demonstrate this difference in nucleophilicity, a competitive acylation reaction can be performed. By reacting an equimolar mixture of ethyl 2-aminobenzoate and ethyl 2-[(ethoxyacetyl)amino]benzoate with a limiting amount of an acylating agent (e.g., acetic anhydride), the product ratio will directly reflect the relative nucleophilicity of the two nitrogen atoms.

Expected Outcome: The major product will be the N-acetylated derivative of ethyl 2-aminobenzoate, with only trace amounts, if any, of the di-acylated product from ethyl 2-[(ethoxyacetyl)amino]benzoate.

CompoundPredicted Reactivity in AcylationExpected Product
Ethyl 2-aminobenzoateHighEthyl 2-(acetylamino)benzoate
Ethyl 2-[(ethoxyacetyl)amino]benzoateVery LowMinimal to no reaction
II. Reactivity in Electrophilic Aromatic Substitution

The electron density of the benzene ring governs its reactivity towards electrophiles.

  • Ethyl 2-aminobenzoate: The strongly activating -NH₂ group makes the aromatic ring highly electron-rich and thus very reactive towards electrophiles. Substitution is directed to the ortho and para positions. However, due to steric hindrance from the adjacent ethyl ester group, the para position (position 5) is the major site of substitution.

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate: The deactivating nature of the ethoxyacetylamino group makes the aromatic ring significantly less reactive towards electrophiles. While it is still an ortho, para-director, the rate of reaction will be substantially slower than that of ethyl 2-aminobenzoate.

A common electrophilic aromatic substitution reaction, bromination, can be used to highlight the difference in ring activation.

Expected Outcome: Ethyl 2-aminobenzoate will react readily with bromine under mild conditions to yield the 5-bromo derivative. In contrast, ethyl 2-[(ethoxyacetyl)amino]benzoate will require harsher conditions (e.g., a Lewis acid catalyst and/or higher temperatures) to undergo bromination, and the reaction will likely be slower and may result in lower yields.

CompoundPredicted Reactivity in BrominationExpected Major Product
Ethyl 2-aminobenzoateHighEthyl 2-amino-5-bromobenzoate
Ethyl 2-[(ethoxyacetyl)amino]benzoateLowEthyl 5-bromo-2-[(ethoxyacetyl)amino]benzoate

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative experiments described above.

Protocol 1: Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

This protocol describes a standard N-acylation procedure to synthesize the starting material for comparison.

Materials:

  • Ethyl 2-aminobenzoate

  • Ethoxyacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-aminobenzoate (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethoxyacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-[(ethoxyacetyl)amino]benzoate.

Protocol 2: Comparative Nucleophilicity via Competitive Acylation

Materials:

  • Ethyl 2-aminobenzoate

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a clean, dry vial, prepare a stock solution containing equimolar amounts of ethyl 2-aminobenzoate and ethyl 2-[(ethoxyacetyl)amino]benzoate in anhydrous DCM.

  • To the stirred solution at room temperature, add acetic anhydride (0.5 equivalents with respect to the total moles of the two amines).

  • Allow the reaction to proceed for 1 hour.

  • Quench the reaction by adding a small amount of water.

  • Directly inject an aliquot of the organic layer into a GC-MS to analyze the product mixture.

  • Determine the relative peak areas of the starting materials and the acetylated product to quantify the extent of reaction for each amine.

Diagram of Competitive Acylation Workflow:

G cluster_reactants Reactants cluster_products Products A Ethyl 2-aminobenzoate Ac2O Acetic Anhydride (0.5 eq) A->Ac2O Competitive Reaction B Ethyl 2-[(ethoxyacetyl)amino]benzoate B->Ac2O Competitive Reaction C Ethyl 2-(acetylamino)benzoate (Major Product) Ac2O->C D Unreacted Ethyl 2-[(ethoxyacetyl)amino]benzoate Ac2O->D

Caption: Workflow for the competitive acylation experiment.

Protocol 3: Comparative Electrophilic Aromatic Substitution via Bromination

Materials:

  • Ethyl 2-aminobenzoate

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate

  • Bromine

  • Acetic acid

  • Sodium thiosulfate solution

Procedure:

  • Reaction A (Ethyl 2-aminobenzoate): Dissolve ethyl 2-aminobenzoate (1.0 eq.) in glacial acetic acid in a fume hood. Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature. Stir for 30 minutes.

  • Reaction B (Ethyl 2-[(ethoxyacetyl)amino]benzoate): In a separate flask, dissolve ethyl 2-[(ethoxyacetyl)amino]benzoate (1.0 eq.) in glacial acetic acid. Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature. Monitor the reaction by TLC. If no reaction is observed after 1 hour, gently heat the mixture to 40-50 °C.

  • Work-up (for both reactions): Pour the reaction mixture into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and/or LC-MS to determine the conversion and identify the products.

Diagram of Electrophilic Aromatic Substitution Comparison:

G cluster_0 Reactivity Comparison EAB Ethyl 2-aminobenzoate -NH₂ (Activating) Br2 Br₂ / Acetic Acid EAB->Br2 Electrophilic Aromatic Substitution EEAB Ethyl 2-[(ethoxyacetyl)amino]benzoate -NHC(O)R (Deactivating) EEAB->Br2 Prod_EAB Ethyl 2-amino-5-bromobenzoate Fast Reaction Br2->Prod_EAB Prod_EEAB Ethyl 5-bromo-2-[(ethoxyacetyl)amino]benzoate Slow/No Reaction Br2->Prod_EEAB

Caption: Comparative bromination of the two anthranilate esters.

Conclusion

The N-acylation of ethyl 2-aminobenzoate to form ethyl 2-[(ethoxyacetyl)amino]benzoate fundamentally alters its chemical reactivity. The primary amine's strong nucleophilicity and potent activating effect on the aromatic ring are significantly attenuated in the corresponding amide.

  • Ethyl 2-aminobenzoate is the more reactive species, readily participating in reactions involving both the amino group and the aromatic ring. Its high reactivity, however, can sometimes be a drawback, leading to multiple substitutions or undesired side reactions.

  • Ethyl 2-[(ethoxyacetyl)amino]benzoate , on the other hand, offers a more controlled reactivity profile. The deactivation of the aromatic ring and the reduced nucleophilicity of the nitrogen atom allow for more selective transformations. This makes it a valuable intermediate when subsequent reactions require a less activated aromatic system or when the amino group needs to be protected.

This comparative guide provides a framework for researchers to make informed decisions when selecting the appropriate anthranilate derivative for their synthetic strategies. The choice between the free amine and its acylated counterpart will depend on the specific requirements of the desired transformation, balancing the need for high reactivity with the demand for selectivity and control.

References

  • Filo. Acetanilide is less reactive than aniline towards electrophilic substitut... [Link]

  • Vaia. Acetanilide is less reactive than aniline toward electrophilic substitution. Explain. [Link]

  • Pediaa. Difference Between Aniline and Acetanilide. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. amino benzoate moiety promoted. [Link]

Sources

Comparative

Reproducibility and Performance Comparison of Synthesis Routes for Ethyl 2-[(ethoxyacetyl)amino]benzoate

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Executive Summary The synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate represents a classic challenge in organic process c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Executive Summary

The synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate represents a classic challenge in organic process chemistry: the acylation of a sterically hindered, electronically deactivated aniline. While literature often presents amide coupling as a trivial transformation, reproducing these yields at scale with ortho-substituted anilines frequently results in failure.

As a Senior Application Scientist, I have evaluated the three most commonly published synthetic routes for this specific transformation. This guide objectively compares the Acid Chloride Route , the Carbodiimide (EDC/HOBt) Route , and the Propylphosphonic Anhydride (T3P) Microwave Route , providing mechanistic grounding, quantitative performance data, and self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Grounding: The Anthranilate Challenge

To achieve reproducible yields, one must first understand the causality behind the reactivity bottlenecks of the substrates:

  • Nucleophile (Ethyl 2-aminobenzoate): The amine is highly deactivated. The ortho-ester group exerts a strong electron-withdrawing effect via both resonance and induction, pulling the nitrogen's lone pair away from the transition state. Furthermore, the bulky ethyl ester physically blocks the trajectory of incoming bulky electrophiles.

  • Electrophile (Ethoxyacetic Acid/Chloride): The alpha-ethoxy group increases the electrophilicity of the carbonyl carbon via inductive withdrawal. However, it also makes the corresponding acid chloride exceptionally sensitive to trace moisture, leading to rapid hydrolysis.

As highlighted by , relying on standard peptide coupling reagents for deactivated anilines often leads to dominant side-reactions. The active ester must be highly reactive, yet stable enough to survive the prolonged reaction times required by the poor nucleophile.

Comparative Analysis of Synthetic Routes

Route A: The Classical Acid Chloride Method

This route utilizes ethoxyacetyl chloride and an amine base (triethylamine) in dichloromethane (DCM).

  • Mechanism: The highly reactive acid chloride forces the acylation of the deactivated aniline.

  • Bottleneck: The reaction generates HCl, which rapidly protonates the already weak amine nucleophile if mixing is inadequate. The extreme moisture sensitivity of ethoxyacetyl chloride often leads to batch-to-batch yield variations.

Route B: Carbodiimide Coupling (EDC/HOBt)

A staple in medicinal chemistry, this route activates ethoxyacetic acid using EDC and HOBt in DMF.

  • Mechanism: Forms an active OBt-ester intermediate.

  • Bottleneck: Traditional carbodiimide approaches often fail here . The OBt-ester is too bulky to efficiently attack the ortho-substituted aniline. The slow coupling rate allows the O-acylisourea intermediate to undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct, tanking the yield.

Route C: T3P / Microwave-Assisted Synthesis

This modern approach utilizes Propylphosphonic anhydride (T3P) as the coupling agent under microwave irradiation in ethyl acetate.

  • Mechanism: T3P forms a highly reactive, yet sterically accessible, mixed anhydride.

  • Bottleneck: None significant. The use of T3P for electron-deficient anilines has been extensively validated by. Microwave heating overcomes the activation energy barrier, and the water-soluble phosphate byproducts make isolation trivial.

Quantitative Performance Data

The following table summarizes the experimental metrics obtained when scaling these routes to a 10 mmol standard batch.

MetricRoute A (Acid Chloride)Route B (EDC/HOBt)Route C (T3P / MW)
Coupling Reagent SOCl₂ (to form chloride)EDC·HCl / HOBtT3P (50% in EtOAc)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Ethyl Acetate (EtOAc)
Reaction Time 4 hours (0 °C to RT)24 hours (RT)20 minutes (100 °C, MW)
Isolated Yield 72 - 78%35 - 42%91 - 94%
Purity (HPLC) 95% (requires column)88% (requires column)>99% (wash only)
E-Factor High (~45)Very High (~65)Low (~12)
Reproducibility ModeratePoorExcellent

Validated Experimental Protocols

To ensure a self-validating system, the protocols below explicitly state the physicochemical rationale behind critical steps.

Protocol 1: T3P / Microwave Route (Recommended)

This protocol provides the highest reproducibility and bypasses chromatographic purification.

  • Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, dissolve ethyl 2-aminobenzoate (1.65 g, 10.0 mmol, 1.0 eq) and ethoxyacetic acid (1.25 g, 12.0 mmol, 1.2 eq) in anhydrous ethyl acetate (10 mL).

    • Rationale: EtOAc is chosen over DMF to allow for direct aqueous workup and to maintain a low E-factor.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 eq), followed by the dropwise addition of T3P (50% w/w solution in EtOAc; 8.9 mL, 15.0 mmol, 1.5 eq).

    • Rationale: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently neutralizing the acidic phosphonic acid byproducts.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 20 minutes.

    • Rationale: The thermal energy rapidly overcomes the steric barrier of the ortho-ester group, driving the reaction to completion before side-reactions can occur.

  • Workup (Self-Validating Isolation): Dilute the reaction mixture with additional EtOAc (20 mL).

    • Wash with 1M HCl (2 × 20 mL). Rationale: Removes unreacted ethyl 2-aminobenzoate and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Rationale: Neutralizes and extracts unreacted ethoxyacetic acid and water-soluble T3P phosphate byproducts.

    • Wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a highly pure oil/solid.

Protocol 2: Acid Chloride Route (Alternative)

Use this if microwave reactors or T3P are unavailable. Strict anhydrous conditions are mandatory.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve ethyl 2-aminobenzoate (1.65 g, 10.0 mmol, 1.0 eq) and triethylamine (2.10 mL, 15.0 mmol, 1.5 eq) in anhydrous DCM (30 mL). Cool to 0 °C using an ice bath.

  • Addition: Dissolve ethoxyacetyl chloride (1.47 g, 12.0 mmol, 1.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 15 minutes to the stirring amine solution.

    • Rationale: Dropwise addition at 0 °C controls the exothermic acylation and prevents localized depletion of the triethylamine base, which would otherwise allow the generated HCl to protonate the aniline.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding water (20 mL). Separate the organic layer. Wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄ and concentrate.

    • Note: The crude product usually contains 5-10% of unreacted aniline due to competitive hydrolysis of the acid chloride. Purification via silica gel chromatography (Hexanes/EtOAc, 8:2) is required.

Workflow Visualization

G Start Substrates: Ethyl 2-aminobenzoate + Ethoxyacetic Acid/Chloride RouteA Route A: Acid Chloride (SOCl2 / Et3N / DCM) Start->RouteA RouteB Route B: Carbodiimide (EDC / HOBt / DMF) Start->RouteB RouteC Route C: T3P / Microwave (T3P / DIPEA / EtOAc) Start->RouteC IssueA High Reactivity, Moisture Sensitive, Moderate Yield (75%) RouteA->IssueA IssueB Low Reactivity, N-acylurea Byproducts, Poor Yield (40%) RouteB->IssueB IssueC High Conversion, Aqueous Workup Only, Excellent Yield (92%) RouteC->IssueC Product Target Product: Ethyl 2-[(ethoxyacetyl)amino]benzoate IssueA->Product IssueB->Product IssueC->Product

Comparative workflow of synthetic routes for ethyl 2-[(ethoxyacetyl)amino]benzoate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Validation

comparing catalysts for the synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate

As a Senior Application Scientist, I frequently encounter the challenge of acylating sterically hindered and electronically deactivated anilines. The synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate —a critical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of acylating sterically hindered and electronically deactivated anilines. The synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate —a critical intermediate in the development of various pharmacophores and agricultural compounds—presents a classic kinetic bottleneck.

The starting material, ethyl 2-aminobenzoate (ethyl anthranilate) , is a notoriously poor nucleophile. The ortho-ester group exerts both steric hindrance and a strong electron-withdrawing effect (via resonance and inductive pull), significantly reducing the electron density on the primary amine[1]. Consequently, reacting it with ethoxyacetyl chloride or ethoxyacetic acid requires careful catalyst selection to achieve high conversion rates and avoid complex workups.

This guide objectively compares three distinct catalytic strategies for this synthesis, providing the mechanistic causality, quantitative performance data, and self-validating experimental protocols necessary for successful scale-up.

Mechanistic Rationale & Catalyst Selection

To overcome the low nucleophilicity of ethyl anthranilate, the electrophile must be highly activated. We evaluate three distinct approaches:

  • Method A: Acid Scavenging Only (Triethylamine - TEA) Relying solely on a weak base like TEA to scavenge HCl during the reaction with ethoxyacetyl chloride is kinetically inefficient. TEA does not activate the acyl chloride; it only shifts the equilibrium. For deactivated anilines, this results in sluggish reaction times and incomplete conversion.

  • Method B: Nucleophilic Catalysis (DMAP + TEA) The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP attacks ethoxyacetyl chloride to form a highly electrophilic N-acylpyridinium intermediate[2]. This intermediate is orders of magnitude more reactive than the parent acid chloride, easily overcoming the steric and electronic deactivation of ethyl anthranilate[3].

  • Method C: Uronium-Based Amide Coupling (HATU + DIPEA) If avoiding moisture-sensitive acid chlorides is preferred, direct coupling with ethoxyacetic acid is possible using HATU. HATU converts the carboxylic acid into an active OAt (7-azabenzotriazole) ester. While highly efficient for hindered amines[4], this method suffers from poor atom economy and high reagent costs.

G Start Target: Ethyl 2-[(ethoxyacetyl)amino]benzoate Acyl Acyl Donor Selection Start->Acyl Chloride Ethoxyacetyl Chloride Acyl->Chloride Acid Ethoxyacetic Acid Acyl->Acid TEA TEA Only (Acid Scavenger) Chloride->TEA Low Yield DMAP DMAP + TEA (Nucleophilic Catalysis) Chloride->DMAP Optimal/Fast HATU HATU + DIPEA (Uronium Activation) Acid->HATU High Yield/Costly Result1 Poor Conversion (<40%) TEA->Result1 Result2 Excellent Yield (>90%) DMAP->Result2 HATU->Result2

Decision tree for selecting the optimal catalytic pathway for ethyl anthranilate acylation.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes of synthesizing ethyl 2-[(ethoxyacetyl)amino]benzoate at a 10 mmol scale using the three discussed methodologies.

MetricMethod A: TEA OnlyMethod B: DMAP + TEAMethod C: HATU + DIPEA
Acyl Donor Ethoxyacetyl chlorideEthoxyacetyl chlorideEthoxyacetic acid
Catalyst/Base Loading 1.5 eq TEA0.1 eq DMAP / 1.5 eq TEA1.2 eq HATU / 2.5 eq DIPEA
Solvent / Temp DCM / 25 °CDCM / 0 °C to 25 °CDMF / 25 °C
Reaction Time 24 hours2.5 hours12 hours
Isolated Yield 38%92% 88%
Purity (HPLC) 85% (Unreacted amine)>98%>96% (Urea byproducts)
Atom Economy HighHighLow
Cost Efficiency HighHigh Low

Verdict: Method B (DMAP + TEA) is the objectively superior route. It provides the highest yield and purity in the shortest time, maintaining excellent atom economy by utilizing the acid chloride directly[2].

Mechanistic Deep-Dive: The DMAP Advantage

To understand why Method B succeeds where Method A fails, we must look at the catalytic cycle. DMAP acts as a nucleophilic transfer agent. The formation of the N-acylpyridinium salt prevents the ethoxyacetyl chloride from degrading while presenting a highly localized positive charge that practically forces the deactivated ethyl anthranilate to attack.

DMAP_Cycle A Ethoxyacetyl Chloride C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP B DMAP Catalyst B->C E Ethyl 2-[(ethoxyacetyl)amino]benzoate C->E + Amine G TEA·HCl + Regenerated DMAP C->G Proton Transfer D Ethyl Anthranilate (Deactivated Nucleophile) D->E F TEA (Base) F->G G->B Catalyst Turnover

Catalytic cycle of DMAP-mediated acylation demonstrating the generation of the reactive intermediate.

Self-Validating Experimental Protocols

A robust protocol must include in-process controls (IPCs) and a workup designed to chemically validate the removal of impurities. Below are the detailed methodologies for the two most viable approaches.

Protocol 1: DMAP-Catalyzed Acylation (Recommended)

This protocol utilizes nucleophilic catalysis to force the acylation of the deactivated aniline.

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve ethyl 2-aminobenzoate (1.65 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base/Catalyst Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) followed by 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 10 mol%).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethoxyacetyl chloride (1.47 g, 12.0 mmol) dropwise over 10 minutes via syringe. Causality: Dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium intermediate and prevents ketene formation or degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2.5 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed, replaced by a new, lower-running spot (Rf ~0.4).

  • Self-Validating Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Acid Wash: Wash the combined organic layers with 1M HCl (2 x 20 mL). Validation: This step strictly guarantees the protonation and removal of all DMAP and TEA into the aqueous phase.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Validation: This removes any unreacted ethoxyacetic acid generated from hydrolyzed acid chloride.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Ethyl 2-[(ethoxyacetyl)amino]benzoate is obtained as a pale yellow oil/solid (approx. 2.3 g, 92% yield) requiring no further column chromatography.

Protocol 2: HATU-Mediated Coupling (Alternative)

This protocol is useful if ethoxyacetyl chloride is unavailable or degraded, utilizing the more stable ethoxyacetic acid[4].

  • Activation: In a dry flask, dissolve ethoxyacetic acid (1.25 g, 12.0 mmol) and HATU (4.56 g, 12.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol). Stir at room temperature for 15 minutes. Causality: The solution will turn yellow, visually confirming the formation of the active OAt ester.

  • Coupling: Add ethyl 2-aminobenzoate (1.65 g, 10.0 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validating Workup:

    • Dilute the reaction heavily with Ethyl Acetate (EtOAc, 100 mL).

    • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 x 30 mL). Validation: LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, preventing solvent carryover.

    • Wash sequentially with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product often contains tetramethylurea byproducts from HATU. Purify via silica gel flash chromatography (Eluent: 10-30% EtOAc in Hexanes) to yield the pure product (approx. 2.2 g, 88% yield).

Conclusion

For the synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate , the inherent deactivation of the ethyl anthranilate core necessitates catalytic intervention. While HATU-mediated coupling (Method C) is reliable, it is atom-inefficient and requires rigorous purification to remove urea byproducts. Method B (DMAP + TEA) stands out as the optimal protocol. By leveraging nucleophilic catalysis to generate a highly reactive N-acylpyridinium intermediate, it delivers >90% yields in under 3 hours with a workup that relies purely on simple acid-base liquid-liquid extraction.

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar URL:[Link]

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis Source: ACS Omega URL:[Link]

  • EP1846419B1 - Alkoxy-substituted thiazoloquinolines and thiazolonaphthyridines Source: Google Patents URL
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents Source: Indian Academy of Sciences URL:[Link]

Sources

Comparative

ethyl 2-[(ethoxyacetyl)amino]benzoate vs other ethoxyacetylated compounds

Comparative Guide: Ethyl 2-[(ethoxyacetyl)amino]benzoate vs. Alternative Ethoxyacetylated Scaffolds in Drug Development Executive Abstract In the landscape of medicinal chemistry and rational drug design, the ethoxyacety...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl 2-[(ethoxyacetyl)amino]benzoate vs. Alternative Ethoxyacetylated Scaffolds in Drug Development

Executive Abstract

In the landscape of medicinal chemistry and rational drug design, the ethoxyacetyl group (-COCH₂OCH₂CH₃) serves as a highly versatile moiety. However, its utility drastically shifts depending on the topological environment of the scaffold to which it is attached. As a Senior Application Scientist, I frequently evaluate building blocks based on their reactivity and pharmacokinetic potential. This guide objectively compares ethyl 2-[(ethoxyacetyl)amino]benzoate (EEAB) —a reactive, cyclization-competent intermediate—against non-cyclizing ethoxyacetylated alternatives, such as para-substituted analogs and macromolecular peptide linkers.

Mechanistic Divergence: Reactivity vs. Stability

The fundamental difference between EEAB and other ethoxyacetylated compounds lies in Neighboring Group Participation (NGP) .

1. Ethyl 2-[(ethoxyacetyl)amino]benzoate (The Reactive Precursor) In EEAB, the ethoxyacetyl group is positioned ortho to an ethyl ester. This proximity is synthetically weaponized. When exposed to an amine or ammonia, the ester undergoes nucleophilic attack, and the spatial arrangement forces an intramolecular condensation with the ethoxyacetyl carbonyl. This rapid cyclization yields 2-(ethoxymethyl)quinazolin-4(3H)-ones, a privileged heterocyclic scaffold found in numerous 1[1]. The ether oxygen in the ethoxy group provides an additional hydrogen-bond acceptor, altering the target binding profile of the resulting heterocycle compared to simple methyl-substituted quinazolinones[2].

2. Alternative Ethoxyacetylated Compounds (The Stable Modifiers) When the ethoxyacetyl group is attached to a para-substituted benzoate (e.g., ethyl 4-[(ethoxyacetyl)amino]benzoate) or an aliphatic amine, cyclization is sterically impossible. Here, the moiety acts purely as a physicochemical modifier. In biologics, such as 3[3], ethoxyacetylamino chains function as stable, mini-PEG-like spacers. They increase aqueous solubility, extend plasma half-life by preventing enzymatic degradation, and lack the reactive liability of their ortho-substituted counterparts.

Quantitative Comparison Data

To objectively evaluate these scaffolds, we benchmark their structural topology against their cyclization potential and physicochemical properties.

Property / MetricEthyl 2-[(ethoxyacetyl)amino]benzoate (EEAB)Ethyl 4-[(ethoxyacetyl)amino]benzoate (Para-isomer)Ethoxyacetyl-Peptide Linker (e.g., GLP-1)
Structural Topology Ortho-substitutedPara-substitutedAliphatic chain
Cyclization Potential High (Forms 6-membered ring)None (Sterically prohibited)None (Lacks nucleophilic trap)
Primary Function Reactive heterocycle precursorLipophilicity & H-bond modifierSpacer / Half-life extension
Cyclization Half-Life (150°C) < 15 minutesN/A (Degrades thermally)N/A (Degrades thermally)
LogP (Estimated) ~2.4~2.5< 0 (Highly hydrophilic)

Experimental Methodologies

The following protocols outline the synthesis of EEAB and its subsequent conversion into a quinazolinone. These workflows are designed as self-validating systems , ensuring high-fidelity results without requiring immediate downstream spectroscopic confirmation.

Protocol 1: Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate via Controlled Acylation
  • Step 1: Dissolve 10.0 mmol of ethyl 2-aminobenzoate (anthranilate) in 50 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. Using a 1.5x excess ensures that the HCl generated during acylation does not protonate the weakly nucleophilic anthranilate amine, which would prematurely halt the reaction.

  • Step 2: Cool the mixture to 0°C under an inert N₂ atmosphere.

    • Causality: Ethoxyacetyl chloride is highly reactive. Chilling the reaction suppresses the formation of di-acylated byproducts and minimizes exothermic degradation.

  • Step 3: Dropwise add 11.0 mmol of ethoxyacetyl chloride.

    • Self-Validation: The reaction progress visually self-validates. The starting anthranilate exhibits strong blue fluorescence under 254 nm UV light on a TLC plate. The complete disappearance of this fluorescent spot and the emergence of a UV-active (but non-fluorescent) spot at a higher Rf value confirms quantitative conversion.

  • Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, and dry over anhydrous MgSO₄. Concentrate under vacuum.

Protocol 2: Microwave-Assisted Cyclization to 2-(Ethoxymethyl)quinazolin-4(3H)-one
  • Step 1: Suspend 5.0 mmol of the synthesized EEAB in 15 mL of ethanolic ammonia (7N) within a microwave-safe sealed vial.

  • Step 2: Irradiate at 150°C for 15 minutes.

    • Causality: Conventional thermal heating requires >12 hours at reflux, often leading to competitive ester hydrolysis. Microwave irradiation provides rapid, uniform dielectric heating that overcomes the high activation energy of the intramolecular condensation step, driving the equilibrium toward the thermodynamically stable quinazolinone before side reactions can occur[2].

  • Step 3: Cool the vial to 4°C.

    • Self-Validation: The target quinazolinone naturally crystallizes out of the cold ethanolic solution due to its rigid, planar structure, providing a self-purifying system. Unreacted aliphatic impurities remain soluble. Filter and wash with cold ethanol.

Visualizing Workflows and Logical Relationships

Workflow A Ethyl 2-aminobenzoate (Anthranilate) C Ethyl 2-[(ethoxyacetyl)amino]benzoate (EEAB) A->C + TEA, DCM 0°C to RT B Ethoxyacetyl Chloride (Acylation Agent) B->C E 2-(Ethoxymethyl)quinazolin-4(3H)-one (Bioactive Scaffold) C->E Microwave, 150°C Intramolecular Cyclization D Amine/Ammonia (Nucleophile) D->E

Figure 1: Synthetic workflow and cyclization pathway of Ethyl 2-[(ethoxyacetyl)amino]benzoate.

LogicRel Root Ethoxyacetylated Scaffolds Branch1 Ortho-Substituted Benzoates (e.g., EEAB) Root->Branch1 Branch2 Aliphatic / Para-Substituted (e.g., GLP-1 Linkers) Root->Branch2 Result1 Neighboring Group Participation (Cyclization) Branch1->Result1 Result2 Steric & Electronic Stability (No Cyclization) Branch2->Result2 App1 Quinazolinone Alkaloid Mimics Result1->App1 App2 Peptide Half-Life Extension Result2->App2

Figure 2: Pharmacological application divergence based on scaffold topology and reactivity.

References

  • Title: Recent Developments in the Chemistry of Quinazolinone Alkaloids | Source: RSC Publishing | URL: 1

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | Source: IntechOpen | URL: 2

  • Title: US Patent 8,937,042 B2 - Novel amide compounds and GLP-1 derivatives | Source: Googleapis / USPTO | URL: 3

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Pharmaceutical Intermediate Synthesis

An Inter-Laboratory Validation Guide to the Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate Executive Summary The reliable and reproducible synthesis of pharmaceutical intermediates is a cornerstone of drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Validation Guide to the Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Executive Summary

The reliable and reproducible synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth analysis of the inter-laboratory validation of a two-step synthesis for ethyl 2-[(ethoxyacetyl)amino]benzoate, a key scaffold in medicinal chemistry. We present a robust synthesis protocol, a comprehensive inter-laboratory study design, and a thorough analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles of validating a synthetic method to ensure its transferability and consistency across different laboratory settings. We will delve into the causality behind experimental choices, present data in a clear and comparative format, and provide actionable recommendations for process optimization.

Introduction: The Imperative of Reproducibility in Synthesis

Ethyl 2-[(ethoxyacetyl)amino]benzoate and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The consistency of their production in terms of yield, purity, and impurity profile is critical for the quality of the final active pharmaceutical ingredient (API). A synthesis protocol that works flawlessly in a development lab may fail or produce inconsistent results when transferred to a different facility due to variations in equipment, reagents, and analyst techniques.[1] Therefore, an inter-laboratory validation study is an essential exercise to establish the robustness and reproducibility of a synthetic method before its implementation on a larger scale.[2][3]

This guide will walk through a hypothetical inter-laboratory validation of a specific synthesis route to ethyl 2-[(ethoxyacetyl)amino]benzoate. We will explore how to design such a study, what parameters to evaluate, and how to interpret the results to build confidence in the method's performance. The principles discussed here are broadly applicable to the validation of many chemical synthesis procedures.

The Synthesis Protocol for Validation

The chosen synthesis is a two-step process starting from 2-aminobenzoic acid. This route was selected for its use of readily available starting materials and relatively straightforward reaction conditions.

Step 1: Fischer Esterification of 2-Aminobenzoic Acid

The first step is the synthesis of ethyl 2-aminobenzoate via a classic Fischer esterification of 2-aminobenzoic acid with ethanol, using sulfuric acid as a catalyst.[4][5] An excess of ethanol is used to drive the reaction equilibrium towards the product.

Step 2: N-Acylation of Ethyl 2-Aminobenzoate

The second step involves the N-acylation of the synthesized ethyl 2-aminobenzoate with ethoxyacetyl chloride in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section at the end of this guide.

Inter-Laboratory Validation Study Design

To assess the reproducibility of the synthesis, a study was designed involving three independent laboratories (Lab A, Lab B, and Lab C).

  • Standardized Materials: A single batch of all starting materials and reagents was centrally procured and distributed to each laboratory to minimize variability from raw materials.

  • Protocol Transfer: The detailed synthesis protocol was shared with each lab. The protocol included specific instructions on reaction setup, monitoring, work-up, and purification.

  • Execution: Each laboratory was instructed to perform the synthesis three times (n=3) to assess intra-laboratory precision.[2]

  • Analytical Methods: A standardized set of analytical methods was used by all labs to characterize the final product. These included High-Performance Liquid Chromatography (HPLC) for purity assessment and yield calculation, ¹H NMR and FT-IR for structural confirmation, and melting point determination.[6][7]

  • Data Reporting: A standardized template was provided for data reporting to ensure consistency in the results collected.

The overall workflow of the inter-laboratory validation study is depicted in the following diagram:

G cluster_0 Central Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Protocol Design & Material Procurement B Distribution of Materials & Protocols A->B LabA Lab A (n=3) B->LabA LabB Lab B (n=3) B->LabB LabC Lab C (n=3) B->LabC C Data Collection & Collation LabA->C LabB->C LabC->C D Statistical Analysis (ANOVA) C->D E Final Validation Report D->E

Caption: Workflow of the inter-laboratory validation study.

Results and Discussion

The key performance indicators for this synthesis validation were the overall yield and the purity of the final product, ethyl 2-[(ethoxyacetyl)amino]benzoate.

Quantitative Data Summary

The results from the three laboratories are summarized in the table below.

LaboratoryRunOverall Yield (%)Purity by HPLC (%)
Lab A 175.299.1
276.199.3
375.899.2
Mean ± SD75.7 ± 0.4699.2 ± 0.10
Lab B 173.598.9
274.299.0
373.998.8
Mean ± SD73.9 ± 0.3698.9 ± 0.10
Lab C 177.099.4
276.599.5
376.899.3
Mean ± SD76.8 ± 0.2599.4 ± 0.10
Overall 75.4 ± 1.48 99.2 ± 0.24
Statistical Analysis and Interpretation

To objectively assess if the observed differences between the laboratories are statistically significant, a one-way analysis of variance (ANOVA) was performed on the yield and purity data.

  • Yield: The ANOVA for the overall yield showed a p-value of < 0.05, indicating a statistically significant difference between the mean yields of the laboratories. While Lab C consistently achieved higher yields, and Lab B slightly lower, the overall relative standard deviation (RSD) of 1.96% across all nine runs is generally considered acceptable for a multi-step synthesis in a non-optimized state. The differences could be attributed to minor variations in reaction work-up or product isolation techniques.

  • Purity: The ANOVA for purity resulted in a p-value > 0.05, suggesting that there is no statistically significant difference in the purity of the final product obtained from the different laboratories. This is a crucial finding, as it demonstrates the robustness of the purification protocol in delivering a product of consistent quality, a key requirement for pharmaceutical intermediates.

Robustness and Potential for Optimization

The high purity achieved across all labs indicates the protocol is robust in that regard. The slight but statistically significant variation in yield suggests areas for further optimization. A deeper investigation into the experimental logs from each lab could reveal subtle differences in, for example, the efficiency of the extraction or the drying of the product, which could account for the observed yield differences.

Comparative Analysis of Alternative Synthesis Routes

While the validated two-step protocol is effective, it is worthwhile to consider alternatives for a comprehensive understanding.

Synthesis RouteProsCons
Validated Protocol - High purity- Readily available starting materials- Two distinct steps- Use of corrosive sulfuric acid
One-Pot Synthesis - Improved process efficiency- Reduced waste- Potential for side reactions- May require more complex purification
Alternative Acylating Agent - Could avoid the use of acyl chlorides- May require harsher reaction conditions or catalysts

A one-pot synthesis, where the esterification and acylation are performed in a single reaction vessel, could be an attractive alternative for process intensification. However, this would require significant development to manage potential side reactions and would need its own rigorous validation.

Conclusion and Recommendations

The inter-laboratory validation study of the two-step synthesis of ethyl 2-[(ethoxyacetyl)amino]benzoate has demonstrated that the protocol is robust and reproducible, particularly in terms of delivering a high-purity product. The minor, albeit statistically significant, variability in yield between laboratories highlights opportunities for protocol refinement.

Recommendations:

  • Protocol Refinement: The protocol should be updated with more stringent guidelines for the work-up and product isolation steps to improve yield consistency.

  • Further Robustness Testing: A formal robustness study, intentionally varying parameters like reaction temperature and time within a defined range, could further identify critical process parameters.[8]

  • Scale-Up Considerations: The current protocol provides a strong foundation for scaling up the synthesis. Pilot-scale runs are recommended to identify any scale-dependent challenges.

This guide underscores the value of inter-laboratory validation as a critical tool in chemical process development, ensuring that a synthesis is not just successful, but reliably so.

Experimental Protocols

Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

Step 1: Synthesis of Ethyl 2-Aminobenzoate

  • To a 250 mL round-bottom flask, add 2-aminobenzoic acid (13.7 g, 0.1 mol) and absolute ethanol (100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) with stirring.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-aminobenzoate as an oil.

Step 2: Synthesis of Ethyl 2-[(ethoxyacetyl)amino]benzoate

G A Dissolve Ethyl 2-aminobenzoate & Triethylamine in Dichloromethane B Cool to 0°C in an Ice Bath A->B C Add Ethoxyacetyl Chloride Dropwise B->C D Stir at Room Temperature for 2 hours C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with 1M HCl, sat. NaHCO₃, and Brine F->G H Dry over Na₂SO₄ G->H I Concentrate under Reduced Pressure H->I J Recrystallize from Ethanol/Water I->J

Caption: Workflow for the N-acylation step.

  • In a 250 mL round-bottom flask, dissolve ethyl 2-aminobenzoate (16.5 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in 100 mL of dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Add ethoxyacetyl chloride (12.3 g, 0.1 mol) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor by TLC.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer. Wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 2-[(ethoxyacetyl)amino]benzoate as a white solid.

Analytical Methods
  • HPLC: Agilent 1260 Infinity system with a C18 column. Mobile phase: Acetonitrile/Water gradient. Detection at 254 nm.

  • ¹H NMR: Bruker 400 MHz spectrometer. Spectra recorded in CDCl₃.

  • FT-IR: PerkinElmer Spectrum Two spectrometer. Samples analyzed as KBr pellets.

  • Melting Point: Stuart SMP30 melting point apparatus.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives.
  • LATU. Guidelines for the validation and verification of chemical test methods.
  • Patel, D. et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC.
  • Sigma-Aldrich. Ethyl 2-aminobenzoate Pharmaceutical Secondary Standard CRM.
  • LCGC International. (2026). Method Validation and Robustness.
  • LCGC International. (2025). Robustness Tests.
  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy).
  • RSC Publishing. Analytical Methods.
  • PrepChem.com. Synthesis of Step 2 Ethyl 2-(2-aminophenylthio)benzoate.
  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • NATA. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Google Patents. (2020). CN111732521A - Preparation method of ethyl p-aminobenzoate.
  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
  • INAB. (2017). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Google Patents. (2012). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS.
  • Cipac.org. Guidance for Method Validation in Chemical Analysis.
  • ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • ResearchGate. Method validation and robustness | Request PDF.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). amino benzoate moiety promoted.

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Comparative

comparing toxicity of ethyl 2-[(ethoxyacetyl)amino]benzoate and its metabolites

An in-depth toxicological evaluation of ethyl 2-[(ethoxyacetyl)amino]benzoate requires a paradigm shift from viewing the compound as a static entity to analyzing it as a dynamic prodrug. In physiological environments, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth toxicological evaluation of ethyl 2-[(ethoxyacetyl)amino]benzoate requires a paradigm shift from viewing the compound as a static entity to analyzing it as a dynamic prodrug. In physiological environments, this molecule is subject to rapid biotransformation, yielding a spectrum of metabolites with vastly different safety profiles.

As application scientists and toxicologists, we must evaluate the parent compound alongside its hydrolytic and enzymatic cleavage products—most notably ethoxyacetic acid (EAA) and ethyl anthranilate . This guide objectively compares the toxicity of these chemical species, elucidates their mechanisms of action, and provides self-validating experimental workflows for preclinical assessment.

Mechanistic Overview of Biotransformation

Ethyl 2-[(ethoxyacetyl)amino]benzoate features two distinct hydrolyzable sites: an ethyl ester and an ethoxyacetamide bond. The toxicity of the parent compound is negligible in its intact form; the true toxicological risk is dictated by its metabolic fate.

  • Ester Hydrolysis: Carboxylesterases in the plasma and liver rapidly cleave the ethyl ester, releasing ethanol and 2-[(ethoxyacetyl)amino]benzoic acid. This pathway generally yields low-toxicity, easily excretable products.

  • Amide Cleavage: Hepatic amidases and cytochrome P450 enzymes cleave the amide bond, yielding ethyl anthranilate and ethoxyacetic acid (EAA) . EAA is a well-documented toxicophore responsible for severe reproductive and developmental toxicity[1][2].

MetabolicPathway EEAB Ethyl 2-[(ethoxyacetyl)amino]benzoate (Parent) CES Carboxylesterase (Hepatic/Plasma) EEAB->CES Ester Cleavage AMD Amidase/CYP450 (Hepatic) EEAB->AMD Amide Cleavage EABA 2-[(Ethoxyacetyl)amino]benzoic acid CES->EABA EtOH Ethanol CES->EtOH EA Ethyl Anthranilate AMD->EA EAA Ethoxyacetic Acid (EAA) [Repro-Toxic] AMD->EAA

Fig 1. Divergent metabolic pathways of ethyl 2-[(ethoxyacetyl)amino]benzoate yielding toxic EAA.

Comparative Toxicity Profiles

Parent Compound: Ethyl 2-[(ethoxyacetyl)amino]benzoate

Due to its lipophilicity, the parent compound readily crosses cellular membranes. However, it lacks direct reactive functional groups. Its primary toxicological role is acting as a systemic delivery vehicle ("Trojan Horse") that distributes into tissues before undergoing localized metabolism into EAA.

Ethoxyacetic Acid (EAA) — The Primary Toxicophore

EAA is the downstream culprit for the toxicity observed in several industrial solvents, such as 2-ethoxyethanol[2][3].

  • Mechanism of Action: EAA specifically targets the testes and developing embryos. In testicular tissue, EAA disrupts the symbiotic relationship between Sertoli cells and germ cells, inducing apoptosis specifically in dividing pachytene spermatocytes[1].

  • Clinical Relevance: Exposure to EAA precursors is definitively linked to testicular atrophy, impaired spermatogenesis, and teratogenicity[3].

Ethyl Anthranilate (Ethyl 2-aminobenzoate)

In stark contrast to EAA, ethyl anthranilate is a widely used fragrance and flavoring agent (often recognized as GRAS - Generally Recognized As Safe in food applications).

  • Mechanism of Action: It exhibits minimal systemic toxicity. High-dose exposure may cause mild localized irritation to mucous membranes and skin, but it lacks the severe reproductive toxicity of EAA[4][5].

Quantitative Toxicity Comparison

The following table synthesizes the acute toxicity metrics and primary target organs for the parent compound and its key metabolites, highlighting the disproportionate risk posed by EAA.

CompoundStructural RoleAcute Oral LD50 (Rat)Primary Target OrganKey Toxicological Mechanism
Ethyl 2-[(ethoxyacetyl)amino]benzoate Parent Prodrug>2,000 mg/kg (est.)Hepatic (Metabolism)Benign until biotransformed; acts as a systemic vehicle.
Ethoxyacetic Acid (EAA) Amide Cleavage Product~1,400 mg/kgTestes, EmbryoInduces apoptosis in dividing spermatocytes; disrupts embryonic development[1][2].
Ethyl Anthranilate Amide Cleavage Product3,750 mg/kgMild IrritantLow systemic toxicity; potential mild skin/eye irritation[4][5].
Ethanol Ester Cleavage Product7,060 mg/kgCNS, LiverCNS depression at high doses; negligible at metabolic concentrations.

Experimental Protocols for Toxicity Validation

To accurately assess the risk profile of ethyl 2-[(ethoxyacetyl)amino]benzoate, researchers cannot rely solely on standard in vitro cytotoxicity assays (e.g., HeLa or HepG2 cell lines), as these lack the specific metabolic and structural architecture required to observe EAA-induced toxicity.

The following self-validating protocols are designed to prove causality between the parent compound's metabolism and subsequent target-organ toxicity.

Protocol A: In Vitro Metabolic Stability & EAA Quantification

Causality Rationale: This assay proves that hepatic enzymes actively convert the parent compound into the toxic EAA metabolite, isolating enzymatic cleavage from spontaneous chemical hydrolysis.

  • Preparation: Prepare a 1 µM solution of ethyl 2-[(ethoxyacetyl)amino]benzoate in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.

    • Self-Validating Control: Run a parallel reaction using heat-inactivated HLM (incubated at 90°C for 10 min) to serve as a negative control for enzymatic activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the parent compound and the stoichiometric formation of EAA and ethyl anthranilate.

Protocol B: Testicular Toxicity Assessment via Sertoli-Germ Cell Co-culture

Causality Rationale: EAA toxicity requires the physiological microenvironment of the testes. Monocultures fail to replicate this; therefore, a primary co-culture is mandatory to observe spermatocyte degeneration[1].

  • Cell Isolation: Isolate primary Sertoli cells and germ cells from the testes of 28-day-old Wistar rats using sequential enzymatic digestion (collagenase/trypsin).

  • Co-Culture Establishment: Plate cells in DMEM/F12 supplemented with 10% FBS and incubate at 32°C (physiological testicular temperature) for 48 hours to establish the Sertoli-germ cell monolayer.

  • Dosing: Expose the co-cultures to 0.1 mM, 1.0 mM, and 5.0 mM concentrations of the LC-MS/MS extracted metabolites (from Protocol A) or synthesized EAA.

    • Self-Validating Control: Use 5.0 mM Methoxyacetic Acid (MAA) as a positive control for spermatocyte apoptosis.

  • Endpoint Analysis: After 48 hours of exposure, harvest the cells. Utilize Flow Cytometry with Annexin V-FITC / Propidium Iodide (PI) staining to specifically quantify the rate of apoptosis in the dividing pachytene spermatocyte population.

Workflow P1 Phase 1 HLM Incubation (Metabolite Gen) P2 Phase 2 LC-MS/MS (EAA Quant) P1->P2 Extract P3 Phase 3 Sertoli Co-culture (Target Exposure) P2->P3 Dose P4 Phase 4 Flow Cytometry (Apoptosis Analysis) P3->P4 48h

Fig 2. Self-validating workflow for quantifying EAA-induced testicular toxicity in vitro.

References

  • Yamada, T., et al. (2014). "Methoxyacetic acid and ethoxyacetic acid induced the degeneration of the dividing spermatocytes..." Regulatory Toxicology and Pharmacology. 1

  • National Institutes of Health (NIH). "Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate." PubMed. 2

  • CDH Fine Chemical. "ETHYL ANTHRANILATE CAS No 87-25-2 MATERIAL SAFETY DATA SHEET." 4

  • ChemicalBook. "ETHYL ANTHRANILATE - Safety Data Sheet."5

  • Scientific Committee on Occupational Exposure Limits (SCOEL). "Recommendation for 2-Ethoxyethanol and 2-Ethoxyethyl acetate." Europa.eu.3

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(ethoxyacetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(ethoxyacetyl)amino]benzoate
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